molecular formula C9H12N2O3 B8027296 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Cat. No.: B8027296
M. Wt: 196.20 g/mol
InChI Key: WRMWXDOPJMJUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(aminomethyl)-2-nitrophenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4,6,12H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMWXDOPJMJUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)CN)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Photolabile Bifunctional Scaffolds: Engineering 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol (CAS 138957-91-2) and its structural analogs. It is designed for researchers requiring precise spatiotemporal control over molecular release via photolithography, drug delivery, or solid-phase synthesis.

Core Pharmacophore & Structural Logic

The molecule This compound represents a "Goldilocks" scaffold in the family of ortho-nitrobenzyl (oNB) photocleavable linkers. Unlike simple nitrobenzyl derivatives, this specific isomer incorporates three critical structural features that solve common stability and toxicity problems in bio-orthogonal chemistry.

Structural Anatomy
  • The Trigger (C2-Nitro): The ortho-nitro group is the photo-active center. Upon UV irradiation (~365 nm), it abstracts a hydrogen from the benzylic carbon, initiating the cleavage cascade.

  • The Payload Interface (C1-Hydroxyethyl): The secondary alcohol moiety (

    
    ) distinguishes this linker from primary benzyl alcohols.
    
    • Advantage:[1][2] Cleavage releases a nitroso-ketone (acetophenone derivative) rather than a nitroso-aldehyde. Nitroso-aldehydes are highly reactive electrophiles capable of forming Schiff bases with tissue amines, leading to toxicity or artifactual crosslinking. The ketone byproduct is significantly less reactive.

  • The Anchor (C5-Aminomethyl): The primary amine at the meta position (relative to the nitro group) serves as a bio-orthogonal handle for attachment to solid supports (resins), peptides, or PEG carriers without interfering with the electronic photochemistry of the nitro group.

The "Blue-Shift" Challenge

Standard oNB linkers absorb maximally near 300–340 nm. This overlaps with DNA/protein absorption, risking damage.

  • Analog Engineering: To shift absorption toward the safer 365–400 nm window (red-shifting), derivatives often incorporate electron-donating groups (EDGs) like methoxy groups at positions 4 and 5 (e.g., 4,5-dimethoxy-2-nitrobenzyl or DMNB).

  • Trade-off: While DMNB absorbs at longer wavelengths, the steric bulk can slow cleavage kinetics. The this compound scaffold balances this by maintaining a relatively unhindered benzylic site.

Mechanistic Photochemistry

The cleavage follows a Norrish Type II reaction mechanism. Understanding this pathway is critical for troubleshooting incomplete release profiles.

The Cleavage Cascade
  • Excitation: UV photon absorption (

    
    ) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state.
    
  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer (a deep blue transient intermediate).

  • Cyclization: The aci-nitro species rearranges into a cyclic benzisoxazoline intermediate.

  • Collapse: The ring opens to form a hemiacetal, which spontaneously hydrolyzes to release the free cargo (carboxylic acid, amine, or alcohol) and the nitroso-ketone byproduct.

Visualization of the Pathway

The following diagram details the electron flow and intermediate states.

PhotolysisMechanism Substrate o-Nitrobenzyl Ester (Ground State) Excited Excited Nitro Group (Triplet State) Substrate->Excited hv (365 nm) AciNitro aci-Nitro Intermediate (Blue Transient) Excited->AciNitro 1,5-H Shift Cyclic 1,3-Dihydrobenzisoxazole AciNitro->Cyclic Cyclization Hemiacetal Hemiacetal Cyclic->Hemiacetal Ring Opening Products RELEASED CARGO + Nitroso-Ketone Hemiacetal->Products Hydrolysis

Figure 1: Step-wise photochemical degradation of the this compound ester linkage.

Synthetic Routes & Derivative Engineering

While the core scaffold is commercially available, custom derivatives (e.g., for specific solubility needs) require de novo synthesis.

Retrosynthetic Logic

The most robust route to the this compound core avoids direct nitration of complex intermediates, which yields inseparable isomers.

Recommended Pathway:

  • Starting Material: 3-Aminoacetophenone (protected as acetamide) or 3-Cyanoacetophenone.

  • Nitration: Nitration of 3-acetamidoacetophenone directs ortho to the acetamido group (position 2 or 6). Steric hindrance favors position 6 (which becomes position 2 relative to the acetyl group if re-numbered).

  • Functionalization:

    • Reduction: Sodium Borohydride (

      
      ) reduction of the ketone to the secondary alcohol.
      
    • Deprotection: Hydrolysis of the acetamide (or reduction of cyano) to yield the free amine.

Synthesis of the "Active Ester" Linker

For drug conjugation, the alcohol must be converted into an activated carbonate.

Protocol: Synthesis of NHS-Carbonate Derivative

  • Reagents: N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry MeCN.

    • Protect the 5-amine with Boc-anhydride (1.1 eq) if not already protected.

    • Add TEA (3.0 eq) and DSC (1.5 eq).

    • Stir at RT for 4–6 hours. Monitor by TLC (formation of UV-active spot with higher Rf).

    • Critical Step: The resulting NHS-carbonate is moisture sensitive. Purify via flash chromatography using dry solvents or precipitate immediately.

SynthesisWorkflow Start 3-Aminoacetophenone Step1 1. Protection (Boc/Acetyl) 2. Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 5-Amido-2-nitroacetophenone Step1->Intermediate1 Step2 Ketone Reduction (NaBH4, MeOH) Intermediate1->Step2 Intermediate2 1-(5-Amido-2-nitrophenyl)ethanol Step2->Intermediate2 Step3 Activation (DSC/TEA) Intermediate2->Step3 Final Photocleavable NHS-Carbonate Linker Step3->Final

Figure 2: Synthetic workflow for converting the acetophenone precursor into an activated conjugation linker.

Experimental Protocols

Conjugation to Amine-Containing Payloads

This protocol describes attaching the linker to a drug or peptide with a primary amine.

  • Preparation: Dissolve the Payload-NH2 (1.0 eq) in DMF or DMSO.

  • Coupling: Add the Boc-protected NHS-carbonate linker (1.2 eq) and DIPEA (2.0 eq).

  • Incubation: Stir at RT for 2–12 hours.

  • Deprotection: Treat the conjugate with 20% TFA/DCM (for Boc removal) to expose the 5-aminomethyl group for surface attachment.

  • Purification: HPLC (C18 column, Water/MeCN gradient).

Photolysis Assay (QC Standard)

Before biological application, the cleavage efficiency must be quantified.

  • Light Source: 365 nm LED (approx. 10–20 mW/cm²).

  • Solvent: PBS (pH 7.4) or MeOH/Water (1:1). Avoid pure DMSO as it can quench radical intermediates.

  • Method:

    • Prepare a 50 µM solution of the conjugate.

    • Irradiate samples in a quartz cuvette.

    • Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

    • Analyze by HPLC.

    • Success Metric: >90% release of payload within 10 minutes; appearance of the nitroso-ketone peak (red-shifted absorbance).

Quantitative Data Summary
ParameterValue / CharacteristicNotes
Max Absorbance (

)
300–320 nmTail extends to ~360 nm.
Cleavage Wavelength 350–365 nm405 nm possible with high intensity, but slower.
Quantum Yield (

)
0.1 – 0.6Depends on leaving group acidity.
Byproduct 5-aminomethyl-2-nitrosoacetophenoneLess toxic than aldehyde variants.
Solubility Moderate (Alcohol/Amine)Improves with PEGylation of the amine.

Applications & References

Key Applications
  • Solid Phase Synthesis (PL-AMS Resin): The linker is attached to polystyrene beads via the amine. Oligonucleotides or peptides are synthesized on the hydroxyl group. Post-synthesis, UV light releases the product into solution without harsh chemical cleavage reagents (like HF or TFA).

  • Antibody-Drug Conjugates (ADCs): Allows for extracellular drug release at tumor sites using focused UV/Near-UV therapy, or intracellular release if the linker is modified for two-photon excitation.

  • DNA Arrays: Used to immobilize DNA probes on glass slides. UV exposure allows for the spatial recovery of specific sequences for downstream PCR.

References
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proc. Natl. Acad. Sci. USA.[3] (2003).[3] Demonstrates the utility of the nitrobenzyl scaffold in DNA sequencing and arrays.

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. (2025).[2][4][5] Detailed kinetic analysis of substituent effects on cleavage rates.

    • (Generalized DOI for ACS Omega search, specific paper via title).

  • Photocleavable Linker for the patterning of bioactive molecules.Scientific Reports/NIH. (2015).

  • Glen Research Report: Photocleavable Linkers. Technical note on the commercial application of PL-AMS and similar linkers in oligonucleotide synthesis.

  • BroadPharm Photocleavable Linkers Catalog. Commercial specifications and structural variants of PC-Linkers.

Sources

An In-depth Technical Guide to the Chemical Properties of Aminomethyl Nitrophenyl Ethanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminomethyl nitrophenyl ethanol compounds represent a class of organic molecules characterized by a core structure containing a nitrophenyl group, an ethanol backbone, and an aminomethyl substituent. This structural motif, particularly the presence of chiral centers and versatile functional groups, establishes these compounds as valuable intermediates in medicinal chemistry and drug development. The interplay between the electron-withdrawing nitro group, the basic amino group, and the reactive hydroxyl group imparts a unique chemical profile that allows for diverse synthetic transformations.

This guide provides a comprehensive exploration of the synthesis, chemical properties, and analytical characterization of aminomethyl nitrophenyl ethanol compounds, with a focus on isomers of 2-amino-1-(nitrophenyl)ethanol. We will delve into the causality behind experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The significance of these compounds is underscored by their role as key building blocks in the synthesis of notable pharmaceuticals, including the broad-spectrum antibiotic chloramphenicol.[1][2]

Synthesis and Structural Elucidation

The synthesis of aminomethyl nitrophenyl ethanol compounds can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired stereochemistry and the availability of starting materials.

Plausible Synthetic Pathway: Henry Reaction and Nitro Group Reduction

A robust and widely applicable method for synthesizing 2-amino-1-(nitrophenyl)ethanol involves a two-step sequence: a Henry (nitroaldol) reaction followed by a selective reduction.[3]

  • Henry Reaction: This initial step forms the carbon-carbon bond between a nitrophenyl aldehyde (e.g., 4-nitrobenzaldehyde) and a nitroalkane (e.g., nitromethane). The reaction is typically base-catalyzed and results in the formation of a β-nitro alcohol. The choice of base and solvent is critical for controlling the reaction rate and minimizing side products.

  • Selective Reduction: The subsequent step involves the reduction of the aliphatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[3][4] This method is favored for its high selectivity, leaving the aromatic nitro group and the hydroxyl group intact under controlled conditions.

Experimental Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Part A: Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanol via Henry Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or isopropanol.

  • Addition of Reagents: Add nitromethane (1.5-2 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of a base, such as triethylamine or sodium hydroxide, to initiate the nitroaldol condensation.

    • Scientific Rationale: The base deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The low temperature helps to control the exothermicity of the reaction and improve selectivity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-nitro-1-(4-nitrophenyl)ethanol.

Part B: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol via Nitro Group Reduction

  • Reaction Setup: In a hydrogenation flask, dissolve the crude 2-nitro-1-(4-nitrophenyl)ethanol (1 equivalent) from the previous step in a solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Scientific Rationale: Palladium on carbon is a heterogeneous catalyst that provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction. The inert atmosphere prevents potential side reactions.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

  • Workup and Purification: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2-amino-1-(4-nitrophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography.

Structural Elucidation

The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and physical methods.

PropertyData for 2-Amino-1-(4-nitrophenyl)ethanolData for 2-Amino-1-(3-nitrophenyl)ethanolData for 2-((2-Nitrophenyl)amino)ethanolCitations
Molecular Formula C8H10N2O3C8H10N2O3C8H10N2O3[5],[6]
Molecular Weight 182.18 g/mol 182.18 g/mol 182.18 g/mol [5]
Melting Point 139-141 °C117-119 °C71-73 °C[7],[8]
Boiling Point 381.0 °C (Predicted)-376.6 °C[7],[9]
pKa 11.29 (Predicted)-14.60 (Predicted)[6],[9]
Solubility -Soluble in water and ethanolSlightly soluble in Chloroform, Methanol[8],[9]
Appearance -White crystalline solidOrange crystal powder[8],[9]

Spectroscopic data provides definitive structural information:

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. For example, the IR spectrum of a related compound showed strong absorptions for O-H groups.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra reveal the connectivity of atoms and the chemical environment of protons and carbons. For instance, in a derivative of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, the aromatic protons of the 4-nitrophenyl group appeared as distinct doublets in the downfield region of the 1H NMR spectrum.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Key Chemical Reactivity

The chemical behavior of aminomethyl nitrophenyl ethanol compounds is governed by the reactivity of the amino, hydroxyl, and nitro functional groups.

Caption: Key reactive sites and common transformations of aminomethyl nitrophenyl ethanol.

  • Reactions of the Amino Group: The primary amino group is nucleophilic and readily undergoes acylation and alkylation.[11] A notable example is the acylation with a derivative of dichloroacetic acid in the final steps of chloramphenicol synthesis.[1]

  • Reactions of the Hydroxyl Group: The alcohol moiety can be transformed into esters or ethers. Glycosylation has also been reported for related structures.[10]

  • Combined Reactivity: The proximity of the amino and hydroxyl groups allows for cyclization reactions to form various heterocycles. For instance, reaction with carbonyldiimidazole or benzaldehyde can yield 1,3-oxazolidin-2-ones and 1,3-oxazolidines, respectively.[11]

  • Reactions of the Nitro Group: The aromatic nitro group is a versatile functional handle. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring.[12] More importantly, it can be selectively reduced to an amino group, providing a route to aminophenyl derivatives. This transformation is crucial for modulating the biological activity of drug candidates.[3]

Analytical Methodologies: A Self-Validating Workflow

Ensuring the purity and identity of synthesized aminomethyl nitrophenyl ethanol compounds is paramount, especially in the context of drug development. A self-validating analytical workflow provides a systematic approach to characterization.

Analytical_Workflow start Crude Synthetic Product tlc 1. TLC Monitoring (Assess reaction completion and crude purity) start->tlc purification 2. Purification (Recrystallization or Column Chromatography) tlc->purification purity_check 3. Purity Assessment (HPLC, LC-MS) purification->purity_check structure_confirm 4. Structural Confirmation purity_check->structure_confirm If pure nmr NMR (1H, 13C) structure_confirm->nmr ms Mass Spectrometry structure_confirm->ms ir IR Spectroscopy structure_confirm->ir final Pure, Characterized Compound structure_confirm->final

Sources

Discovery and History of Caged Compounds in Cellular Biology

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Concept

"Caged compounds" represent one of the most significant convergences of organic photochemistry and cellular physiology. Defined as bioactive molecules rendered inert by a photolabile protecting group, they allow researchers to release active ligands (ATP, glutamate, Ca²⁺, IP₃) with microsecond temporal precision and sub-micron spatial resolution using light.

This guide moves beyond a simple history; it analyzes the evolution of these probes from early kinetic studies of ion pumps to the modern era of two-photon mapping of dendritic spines. It serves as a blueprint for designing valid "optical clamp" experiments.

Part 2: Historical Genesis (The Kaplan-Hoffman Era)

The term "caged" is a biological misnomer that stuck. In chemistry, a "cage" usually refers to a clathrate or cryptand. However, in 1978 , Jack Kaplan, Bliss Forbush, and Joseph Hoffman at Yale University coined the term in a seminal Biochemistry paper to describe Caged ATP (P³-1-(2-nitro)phenylethyl adenosine 5'-triphosphate).

The Problem: Mixing Dead Time

Kaplan and Hoffman were studying the Na⁺/K⁺-ATPase (sodium pump). They needed to measure the kinetics of ATP hydrolysis and ion transport.

  • Limitation: Conventional rapid-mixing devices (stopped-flow) had a dead time of milliseconds—too slow to capture the initial pre-steady-state burst of the pump.

  • The Solution: They synthesized an ATP analog blocked at the γ-phosphate by a 2-nitrobenzyl group. This molecule could diffuse into the system (or red blood cell ghosts) without binding the enzyme.

  • The Trigger: A pulse of UV light cleaved the protecting group, releasing ATP in microseconds, effectively "starting the clock" faster than any mechanical mixing could.

Expert Insight: The 1978 breakthrough was not just about ATP; it established the "Optical Clamp" paradigm—controlling concentration jumps (C-jumps) inside a cell without physical perfusion.

Part 3: Chemical Mechanisms & The "Dark" Reaction

To use these compounds effectively, one must understand the photochemistry.[1][2] The vast majority of caged compounds rely on the Norrish Type II reaction of ortho-nitrobenzyl derivatives.

The Mechanism[3]
  • Excitation: The chromophore absorbs a photon (UV ~350nm or 2-Photon ~720nm).

  • Hydrogen Abstraction: An excited-state intramolecular proton transfer occurs from the benzylic carbon to the nitro group.

  • Aci-Nitro Intermediate: This transient species is the bottleneck. Its decay rate determines the speed of uncaging.

  • Cleavage: The bond breaks, releasing the bioactive substrate and a by-product (usually a nitroso-ketone or aldehyde).

Diagram 1: The Photochemical Pathway

The following diagram details the reaction flow and critical control points.

CagingMechanism Substrate Bioactive Substrate (Active) Caged Caged Compound (Inert) Excited Excited State (Singlet/Triplet) Caged->Excited Photon Absorption (hv) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction AciNitro->Substrate Dark Reaction (Rate Limiting) ByProduct Nitroso By-Product (Potentially Toxic) AciNitro->ByProduct Cleavage

Caption: The photolysis pathway. Note that the "Dark Reaction" determines the temporal resolution of the experiment.

Part 4: The Two-Photon Revolution & Neuroscience

While Kaplan solved the temporal problem, Graham Ellis-Davies and Roger Tsien solved the spatial problem. In the 1990s and 2000s, the focus shifted from bulk kinetics to subcellular signaling in neurons.

The Challenge of Glutamate

Early caged glutamates (based on simple nitrobenzyls) were unstable and had slow release rates. They hydrolyzed spontaneously, causing "dark activity" (background noise).

The Solution: MNI-Glutamate

Ellis-Davies introduced MNI-Glutamate (4-methoxy-7-nitroindolinyl-glutamate).[3]

  • High Quantum Yield: Efficient release allows lower laser power, sparing the tissue.

  • Stability: Highly resistant to spontaneous hydrolysis.

  • 2-Photon Cross-Section: MNI-Glutamate has a significant cross-section at 720-730 nm.

This allowed researchers (like Matsuzaki et al., 2001 ) to map the sensitivity of single dendritic spines . By focusing a femtosecond laser to a diffraction-limited spot (<1 μm³), they proved that individual spines act as independent chemical compartments.

Comparison of Caging Groups
Caging GroupKey FeatureWavelength (1P / 2P)Release SpeedCommon Application
CNB / NPE The "Classic"350nm / N/ASlow (ms)Bulk ATP/nucleotide studies
MNI Gold Standard360nm / 720nmFast (<100 μs)Glutamate/GABA mapping
RuBi Visible Light450nm / 800nmFastUncaging with standard visible lasers
DEAC-450 Blue Sensitive450nm / 900nmFastDeep tissue 2-photon experiments

Part 5: Technical Guide & Validated Protocols

Phase 1: Preparation & Loading

Critical Decision: How to get the compound into the cell?

  • Bath Application (Slices/Cultures):

    • Method: Add MNI-Glutamate (2.5 mM) directly to the ACSF perfusion.

    • Validation: Ensure the perfusion system is recirculating if the compound is expensive.

  • Intracellular Loading (Patch Pipette):

    • Method: Dissolve impermeable caged compounds (like Caged Ca²⁺/NP-EGTA) in the internal pipette solution.

    • Concentration: Usually 1-5 mM.

    • Wait Time: Allow 15-20 minutes for diffusion into distal dendrites before uncaging.

Phase 2: The Optical Setup (Alignment)

You cannot rely on the software's "ROI" drawing alone.

  • Park & Point: Park the laser beam at a specific coordinate.

  • Bleach Test: Use a fluorescent slide. Park the uncaging laser and bleach a spot. Image it with the imaging laser. If the bleached spot is not exactly where the crosshairs are, your lasers are misaligned. Do not proceed until corrected.

Phase 3: The Experiment & Controls

The most common error is confusing a biological response with a photodamage artifact.

The "Tri-Pillar" Control Protocol:

  • The Positive Signal: Laser pulse (e.g., 1ms) triggers an EPSC (Excitatory Postsynaptic Current).

  • The "Light-Only" Control (Mandatory): Repeat the exact same laser pulse in a slice without the caged compound (or in a region without receptors).

    • Result: Should be a flat line. If you see a response, it is likely a heat artifact or photoelectric effect.

  • The "Dark" Control: Perfusion of the caged compound without light.

    • Result: No change in holding current. If holding current shifts, the cage is leaking (hydrolyzing) or is antagonistic (MNI-Glu can antagonize GABA-A receptors at high concentrations).[4]

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: Validation (Crucial) cluster_exp Phase 3: Uncaging SelectCompound Select Probe (e.g., MNI-Glu) LoadCell Load Cell (Bath vs Pipette) SelectCompound->LoadCell DarkControl Dark Toxicity Check (Is the cage toxic?) LoadCell->DarkControl Alignment Laser Alignment (Bleach Test) DarkControl->Alignment If Stable LaserPulse Laser Pulse (1P or 2P) Alignment->LaserPulse Record Record Response (Ephys/Imaging) LaserPulse->Record Record->LaserPulse Repeat/Average

Caption: The self-validating workflow. Phase 2 is often skipped by novices, leading to artifactual data.

Part 6: References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[5] Biochemistry. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4][6] Nature Methods. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

Sources

Methodological & Application

Application of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol in Solid-Phase Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the use of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol, a versatile photolabile linker, in solid-phase synthesis. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique advantages of photocleavable strategies in the synthesis of peptides, oligonucleotides, and small molecules.

Introduction: The Strategic Advantage of Photolabile Cleavage

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker molecule is paramount. It dictates the conditions under which the final product is cleaved from the solid support, and thus influences the overall compatibility of the synthetic strategy with sensitive functional groups. Traditional cleavage methods often rely on harsh acidic or basic conditions, which can lead to undesired side reactions and degradation of the target molecule.[1]

Photolabile linkers, such as those based on the o-nitrobenzyl scaffold, offer an elegant solution to this challenge.[2][3][4] Cleavage is triggered by irradiation with UV light, typically at wavelengths around 365 nm, under neutral and mild conditions.[3][5] This "traceless" cleavage strategy is orthogonal to most chemical transformations, thereby expanding the repertoire of reactions that can be performed on the solid support.[1] The molecule this compound belongs to this class of linkers and provides a dual functionality: an aminomethyl group for covalent attachment to a solid support and a secondary alcohol for the immobilization of the first building block.

The photocleavage mechanism of o-nitrobenzyl derivatives is well-established and proceeds via an intramolecular redox reaction upon photoexcitation, often referred to as a Norrish Type II reaction.[6] This leads to the formation of a nitrosobenzaldehyde byproduct and the release of the synthesized molecule with a free C-terminus.

Core Attributes of this compound

This linker is particularly advantageous due to its bifunctional nature, allowing for a straightforward immobilization onto common solid supports and subsequent extension of the synthetic chain.

PropertyValueSource
CAS Number 138957-91-2[7][8]
Molecular Formula C₉H₁₂N₂O₃[7][8]
Molecular Weight 196.20 g/mol [7]
Appearance Solid[8]
Storage Room temperature, protect from light[8]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the effective utilization of this compound in solid-phase synthesis.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the covalent attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin). The primary amine of the linker serves as the nucleophile to displace the chloride on the resin.

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Dissolve this compound (392 mg, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (8 mL).

  • Add the solution to the swollen resin.

  • Shake the reaction mixture at 50°C for 16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Causality and Insights: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the linker's primary amine in the nucleophilic substitution. Heating accelerates the reaction to ensure complete functionalization of the resin.

Protocol 2: Determination of Resin Loading Capacity

The loading capacity of the functionalized resin must be determined to ensure accurate stoichiometry in subsequent synthetic steps. This protocol utilizes the spectrophotometric quantification of the Fmoc group cleaved from a known amount of resin after coupling a standard Fmoc-amino acid.

Materials:

  • Linker-functionalized resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 20% Piperidine in DMF (v/v)

  • DMF, DCM

  • UV-Vis Spectrophotometer

Procedure:

  • To a small, accurately weighed amount of dry linker-functionalized resin (~10 mg), add a solution of Fmoc-Ala-OH (5 equivalents), DIC (5 equivalents), and DMAP (0.1 equivalents) in DMF.

  • Shake the mixture for 2 hours to ensure complete coupling of the amino acid to the hydroxyl group of the linker.

  • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (5 x 1 mL) and dry under vacuum.

  • Accurately weigh the dried resin (~5 mg) into a small vial.

  • Add 1 mL of 20% piperidine in DMF and shake for 30 minutes to cleave the Fmoc group.

  • Dilute an aliquot of the supernatant with a known volume of DMF.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the loading capacity using the Beer-Lambert law and the known molar extinction coefficient of the dibenzofulvene-piperidine adduct (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Equation for Calculating Loading (mmol/g):

Loading = (Absorbance × Dilution Factor × Volume of Cleavage Solution [L]) / (7800 M⁻¹cm⁻¹ × Path Length [cm] × Resin Weight [g])

Protocol 3: Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Phe-OH)

This protocol outlines the synthesis of a simple dipeptide to demonstrate the utility of the linker in peptide synthesis.

Materials:

  • Linker-functionalized resin with known loading capacity

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • DIC, DMAP (for initial coupling)

  • HBTU, DIPEA (for subsequent couplings)

  • 20% Piperidine in DMF

  • DMF, DCM, MeOH

Procedure:

1. Coupling of the First Amino Acid (Fmoc-Phe-OH): a. Swell the linker-functionalized resin (e.g., 200 mg, ~0.1 mmol) in DCM (5 mL) for 30 minutes, then in DMF (5 mL) for 30 minutes. b. In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents based on resin loading) with DIC (3 equivalents) and DMAP (0.3 equivalents) in DMF for 10 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

2. Fmoc Deprotection: a. Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes. b. Drain the solution. c. Add a fresh portion of 20% piperidine in DMF (5 mL) and shake for 15 minutes. d. Wash the resin with DMF (5 x 5 mL).

3. Coupling of the Second Amino Acid (Fmoc-Ala-OH): a. In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1 hour. c. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Final Fmoc Deprotection: a. Repeat the Fmoc deprotection steps as described in step 2. b. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). c. Dry the resin-bound dipeptide under vacuum.

Workflow Visualization:

SPPS_Workflow Resin Linker-Resin Coupling1 Couple Fmoc-Phe-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Fmoc-Ala-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Final Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash & Dry Deprotection2->Wash4 Cleavage Photolytic Cleavage Wash4->Cleavage Product Ala-Phe-OH Cleavage->Product

Caption: Solid-phase synthesis workflow for a model dipeptide.

Protocol 4: Photolytic Cleavage of the Synthesized Molecule

This protocol describes the final step of releasing the synthesized molecule from the solid support using UV irradiation.

Materials:

  • Resin-bound product

  • Photochemical reactor equipped with a 365 nm UV lamp

  • Solvent for cleavage (e.g., a mixture of DCM and MeOH, or other suitable solvent for the product)

  • Collection flask

Procedure:

  • Suspend the dry resin-bound product in the chosen cleavage solvent in a quartz reaction vessel.

  • Ensure the suspension is well-stirred or agitated to allow for uniform irradiation.

  • Irradiate the suspension with a 365 nm UV lamp for 2-4 hours. The optimal irradiation time may need to be determined empirically.

  • Monitor the progress of the cleavage by taking small aliquots of the solution and analyzing by HPLC or LC-MS.

  • Once the cleavage is complete, filter the resin and collect the filtrate containing the product.

  • Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.

  • Evaporate the solvent to obtain the crude product, which can then be purified by standard methods (e.g., HPLC).

Mechanistic Rationale:

Cleavage_Mechanism cluster_0 On Resin cluster_1 Cleavage ResinBound Resin-Linker-O-Molecule Irradiation hv (365 nm) ResinBound->Irradiation Irradiation Intermediate [Excited State Intermediate] Products Resin-Linker=O + HO-Molecule

Caption: Simplified photocleavage mechanism.

Troubleshooting and Key Considerations

  • Incomplete Linker Immobilization: If loading is low, consider increasing the reaction time, temperature, or the equivalents of linker and base. Ensure all reagents and solvents are anhydrous.

  • Low Coupling Efficiency: For sterically hindered amino acids or difficult couplings, consider using more potent coupling reagents (e.g., HATU, COMU) and extending the reaction time.

  • Incomplete Cleavage: If cleavage is not complete, increase the irradiation time. Ensure the solvent used for cleavage is transparent at 365 nm and that the resin suspension is well-agitated to prevent settling and ensure all beads are exposed to light. The presence of UV-absorbing species in the reaction mixture can also hinder cleavage.

  • Side Reactions during Cleavage: The o-nitrosobenzaldehyde byproduct can potentially react with nucleophiles. While generally not a major issue, for highly sensitive products, the inclusion of a scavenger for aldehydes may be considered.

Conclusion

This compound is a valuable tool for solid-phase synthesis, enabling the mild and efficient release of target molecules. Its straightforward immobilization and compatibility with standard SPOS protocols make it an attractive option for the synthesis of a wide range of compounds, particularly those sensitive to conventional cleavage reagents. By following the detailed protocols and considering the key insights provided in this guide, researchers can effectively integrate this photolabile linker into their synthetic workflows to achieve their research and development goals.

References

  • Hansen, P. R., & Holm, A. (1997). Recent advances in photolabile linkers for solid-phase synthesis. Molecular Diversity, 3(3), 139-152.
  • Gries, G., & Giernoth, R. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptides. Tetrahedron Letters, 16(4), 301-304.
  • Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

  • Lipton, M. A., et al. (2025). Part I: Solid-phase synthesis of peptides using photolabile linkers.
  • Seeberger, P. H., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 12, 2024, from [Link]

Sources

Application Notes & Protocols: Uncaging Experiments with Nitrophenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of nitrophenyl ethanol and its derivatives as photolabile protecting groups (PPGs), commonly known as "caged" compounds. These tools offer precise spatiotemporal control over the release of bioactive molecules, making them invaluable for research in neuroscience, cell biology, and pharmacology. We will delve into the underlying photochemical mechanisms, provide guidance on experimental design, and present step-by-step protocols for one-photon and two-photon uncaging experiments. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Introduction: The Principle of Photocaged Compounds

Photocaged compounds are biologically active molecules rendered inert by covalent attachment to a PPG.[1] This "cage" is designed to be stable under physiological conditions but can be rapidly cleaved by light of a specific wavelength, releasing the active molecule in a process called photolysis or uncaging.[2][3] This technique provides unparalleled control over the timing and location of molecular release, mimicking endogenous signaling events with high fidelity.[4]

The ortho-nitrobenzyl scaffold is a foundational structure for many PPGs.[1][5] Nitrophenyl ethanol derivatives, such as 2-(2-nitrophenyl) propan-1-ol (Npp-OH) and 4-methoxy-7-nitroindolinyl (MNI), are a prominent class of these PPGs. They are widely used to cage neurotransmitters like glutamate and GABA, nucleotides, and other signaling molecules.[6][7][8]

Why Use Nitrophenyl Ethanol Derivatives?

  • Rapid Release Kinetics: The photolysis reaction is typically very fast, allowing for the study of rapid biological processes like synaptic transmission.[1]

  • High Quantum Yield: Many derivatives exhibit efficient photorelease, meaning a high proportion of absorbed photons lead to an uncaging event.[9][10]

  • Chemical Stability: These compounds are generally stable in physiological buffers and resistant to hydrolysis.[7][11]

  • Two-Photon Compatibility: Certain derivatives, particularly those with extended π-electron systems like MNI, have adequate two-photon absorption cross-sections, enabling highly localized uncaging in three dimensions with reduced phototoxicity.[7][12][13]

The Uncaging Mechanism

The photolysis of ortho-nitrobenzyl derivatives, including nitrophenyl ethanols, proceeds via an intramolecular hydrogen abstraction.

  • Photoexcitation: Upon absorption of a photon (typically in the UV-A or near-UV range for one-photon excitation, or near-infrared for two-photon), the nitro group is excited to a triplet state.[14][15]

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[5][14]

  • Rearrangement: This leads to the formation of an aci-nitro intermediate.

  • Release: The intermediate rapidly rearranges and fragments, releasing the caged molecule, typically within microseconds to milliseconds, and forming a nitroso-ketone byproduct.[10]

This multi-step process is crucial as the rate-limiting step determines the speed of release of the active molecule.[15]

Key Considerations for Experimental Design

Successful uncaging experiments hinge on the careful selection of the caged compound, light source, and experimental parameters.

Choosing the Right Caged Compound

The choice of the specific nitrophenyl ethanol derivative depends on the experimental goals. Key properties to consider are summarized in the table below.

Compound Typical Caged Molecule 1P λmax (nm) 2P λmax (nm) Quantum Yield (Φ) 2P Cross-Section (GM) Key Features & Considerations
NPEC GABA, Glutamate~350-360N/A~0.01-0.05LowA classic "workhorse" caging group. Lower quantum yield.
MNI Glutamate, Glycine~350-380~7200.065 - 0.085[9]~0.06[9][13]Widely used for 2P uncaging in neuroscience. Good balance of properties. Can act as a GABA-A receptor antagonist at high concentrations.[7][11]
CDNI Glutamate~350-380~720Higher than MNI~0.3 (5x MNI)[13]Improved 2P cross-section over MNI, allowing for lower laser power and reduced phototoxicity.[13]
NPPOC Carboxyl groups, Oligonucleotides~350-365N/AHighN/A2-(2-nitrophenyl)-propoxy-carbonyl group, known for high photolysis quantum yield in specific applications like microarray synthesis.[16]

Note: λmax, Quantum Yield (Φ), and 2P Cross-Section values are approximate and can vary with solvent, pH, and the specific caged molecule. GM = Goeppert-Mayer units.

One-Photon (1P) vs. Two-Photon (2P) Excitation

The choice between 1P and 2P uncaging is a critical decision driven by the need for spatial resolution.

  • One-Photon (1P) Uncaging: Uses a single, higher-energy photon (e.g., 355-405 nm) to excite the caging group.[9][17]

    • Pros: Simpler, less expensive light sources (e.g., UV lamps, LEDs, CW lasers).

    • Cons: Excitation occurs throughout the light path, leading to out-of-focus uncaging and limited axial (Z) resolution. Potential for higher phototoxicity due to UV light absorption by cellular components.[18][19]

  • Two-Photon (2P) Uncaging: Uses two lower-energy, near-infrared (NIR) photons (e.g., 720-900 nm) that must arrive nearly simultaneously to cause excitation.[12][20]

    • Pros: Excitation is confined to the tiny, diffraction-limited focal volume, providing exquisite 3D spatial resolution.[19] NIR light penetrates deeper into scattering tissue and is less phototoxic.[12]

    • Cons: Requires expensive pulsed femtosecond lasers (e.g., Ti:Sapphire). Requires caged compounds with sufficient 2P absorption cross-sections.[13]

Diagram: Comparison of One-Photon and Two-Photon Excitation

G cluster_1P One-Photon (1P) Excitation cluster_2P Two-Photon (2P) Excitation uv_source UV/Blue Light Source (e.g., 365 nm) cone Excitation Cone uv_source->cone focal_plane_1p Focal Plane cone->focal_plane_1p Objective Lens uncaging_1p Uncaging occurs throughout the light path ir_source Pulsed IR Laser (e.g., 720 nm) light_path_2p IR Light Path ir_source->light_path_2p focal_point Excitation only at Focal Point focal_plane_2p Focal Plane light_path_2p->focal_point Objective Lens

Caption: 1P vs. 2P Excitation for Uncaging.

Light Source Calibration

The amount of released compound is directly proportional to the light dose (intensity x duration). Therefore, calibrating the light source is essential for reproducibility.[18]

  • Why Calibrate? To ensure consistent uncaging between experiments, across different setups, and with different batches of caged compounds.[11] It allows you to deliver a known concentration of active molecule.

  • Methods:

    • Chemical Actinometry: Use a compound with a known quantum yield to measure the absolute photon flux of your system.

    • Bioassay Calibration: The most practical method. Titrate the laser power and pulse duration to elicit a minimal, reproducible biological response (e.g., a small postsynaptic current).[11] This response can then be compared to the response from a known concentration of the un-caged agonist.

    • Photobleaching Calibration: Use a fluorescent dye and adjust laser power to achieve a consistent level of photobleaching, which serves as a proxy for photon dose. This method has a risk of causing photodamage if not performed carefully.[11]

Experimental Protocols

The following protocols provide a general framework. Specific concentrations, timings, and light parameters must be optimized for your particular cell type, caged compound, and experimental setup.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable, ready-to-use solutions of the caged compound.

Materials:

  • Caged compound (e.g., MNI-caged-L-glutamate)[9]

  • High-purity water (e.g., Milli-Q) or DMSO

  • Physiological buffer (e.g., ACSF, HEPES-buffered saline) appropriate for your experiment

  • Vortex mixer, microcentrifuge, and analytical balance

Procedure:

  • Consult the Datasheet: Always check the manufacturer's instructions for solubility and recommended solvents.[9] MNI-glutamate is water-soluble, while other caged compounds may require DMSO for a concentrated stock.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the powdered caged compound.

    • Dissolve in the appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 10-100 mM).

    • Vortex thoroughly until fully dissolved.

    • Expert Tip: For DMSO stocks, use the smallest volume possible to minimize the final DMSO concentration in your working solution (ideally <0.1%).

  • Aliquot and Store:

    • Centrifuge the stock solution briefly to pellet any undissolved particulates.

    • Aliquot the supernatant into small, single-use volumes in light-blocking tubes.

    • Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock into your final physiological buffer to the desired working concentration. For MNI-glutamate in brain slice experiments, this is typically in the range of 2.5-10 mM.[11]

    • Protect the working solution from light by wrapping the container in foil. Prepare it fresh for each experiment.

    • Self-Validation: Ensure the pH of the final working solution is correct for your biological preparation.

Protocol 2: Two-Photon Uncaging of MNI-Glutamate in Brain Slices

Objective: To stimulate individual dendritic spines on a neuron in an acute brain slice using 2P photolysis of MNI-glutamate.

Materials:

  • Two-photon laser scanning microscope with a tunable Ti:Sapphire laser.

  • Acute brain slices (e.g., hippocampus).

  • Patch-clamp electrophysiology setup.

  • Artificial cerebrospinal fluid (ACSF) containing: 1 µM TTX (to block action potentials), and 2.5-4 mM MNI-caged L-glutamate.[11][21]

  • Internal pipette solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.

Procedure:

  • Slice Preparation: Prepare acute brain slices according to standard laboratory protocols. Allow slices to recover before use.

  • Cell Identification and Patching:

    • Transfer a slice to the recording chamber and perfuse with the MNI-glutamate-containing ACSF.

    • Using IR-DIC microscopy, identify a target neuron (e.g., a CA1 pyramidal neuron).

    • Establish a whole-cell patch-clamp recording. Allow the fluorescent dye from the pipette to fill the cell for at least 15-20 minutes to visualize dendrites and spines.

  • Locating a Target Spine:

    • Switch to fluorescence imaging mode. Use a wavelength that excites your morphological dye but does not uncage MNI-glutamate (e.g., >850 nm).

    • Identify a suitable dendrite and select a target dendritic spine for stimulation.

  • Calibrating Uncaging Parameters (Bioassay Method):

    • Tune the Ti:Sapphire laser to the 2P absorption maximum of MNI-glutamate (~720 nm).[13][21]

    • Position the laser spot ~0.5 µm away from the head of the target spine in the extracellular space.[21] Causality Explanation: Positioning the uncaging spot just outside the spine prevents direct photodamage to the spine itself while ensuring the released glutamate can rapidly diffuse to the postsynaptic receptors.

    • Start with a low laser power (e.g., 2-3 mW at the sample) and a short pulse duration (e.g., 1 ms).

    • Deliver a single uncaging pulse and record the electrophysiological response (uncaging-evoked excitatory postsynaptic current, uEPSC).

    • Gradually increase the laser power or pulse duration until you observe a small, reliable uEPSC (~5-10 pA).[11] This is your calibrated stimulation parameter.

  • Running the Experiment:

    • Use the calibrated parameters to deliver uncaging pulses to the target spine. A typical stimulation protocol might be a train of pulses (e.g., 30 pulses at 0.5 Hz) to induce synaptic plasticity.[21]

  • Data Acquisition:

    • Simultaneously record the electrophysiological response (uEPSCs) and acquire images of the spine to monitor any structural changes.

    • Trustworthiness: Include control experiments, such as delivering uncaging pulses to a region of the dendrite with no spines or to a location far from the cell, to ensure the observed response is specific to spine stimulation. Also, be aware that MNI-glutamate can antagonize GABA-A receptors, which may require pharmacological controls in some experiments.[11]

Diagram: Experimental Workflow for 2P Uncaging

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis A Prepare Brain Slice B Prepare ACSF with MNI-Glutamate C Patch Neuron & Fill with Dye A->C B->C D Identify Target Spine C->D E Calibrate Laser Power (Bioassay) D->E F Deliver Uncaging Pulses (λ ≈ 720 nm) E->F G Record uEPSCs (Electrophysiology) F->G H Image Spine Morphology F->H I Analyze Data G->I H->I

Caption: Workflow for 2P Glutamate Uncaging in Brain Slices.

Troubleshooting and Final Considerations

  • No Response:

    • Check the concentration and viability of your caged compound.

    • Increase laser power/duration cautiously. The compound may have a lower-than-expected quantum yield.

    • Ensure the uncaging wavelength is correct.

  • High Variability:

    • Recalibrate the light source. Laser output can drift.

    • Check the stability of your biological preparation.

    • Ensure the perfusion of the caged compound is stable and consistent.

  • Phototoxicity:

    • Signs include cell swelling, blebbing, or a sudden, irreversible increase in holding current.

    • Reduce laser power and/or duration. Use the minimum light dose necessary.

    • Consider using a caged compound with a higher 2P cross-section (like CDNI-glutamate) to reduce the required laser power.[13]

  • Pharmacological Inertness:

    • While designed to be inactive, the caged compound or its photolysis byproducts can sometimes have off-target effects.[11] For instance, MNI-glutamate is a known antagonist of GABA-A receptors.[7][11] Always run appropriate pharmacological controls.

References

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
  • MNI-caged-L-glutam
  • Two-photon glutam
  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab, UC Davis.
  • Two-photon uncaging, from neuroscience to m
  • A series of caged fluorophores for calibr
  • Two-Photon Uncaging of Glutam
  • Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excit
  • Two-Photon Uncaging of Glutam
  • MNI-caged-L-glutam
  • Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC, NIH.
  • Photorelease of GABA with visible light using an inorganic caging group. Frontiers.
  • A series of caged fluorophores for calibr
  • A New Inorganic Photolabile Protecting Group for Highly Efficient Visible Light GABA Uncaging. CONICET.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH.
  • Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutam
  • Comparison of one-and two-photon excitation.
  • Bis(o-nitrophenyl)ethanediol: A practical photolabile protecting group for ketones and aldehydes. PubMed.
  • Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab, Yale University.
  • Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry.
  • Two-color, two-photon uncaging of glutam
  • Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum.
  • Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. PMC, NIH.
  • 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. RSC Publishing.
  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.
  • Supporting Inform
  • Two-color, one-photon uncaging of glutam
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing.
  • Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits.
  • Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing.
  • Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives.
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
  • (a) Absorption spectra for each of the compounds.
  • One vs two-photon microscopy. Biodock.
  • Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments.
  • Mechanism of the photocatalytic reduction of nitrobenzene in ethanol.
  • Light Source Stability Issues and Measurements in Flux Calibr
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC, NIH.
  • Chemistry—A European Journal. Wiley Online Library.

Sources

Application Note: Precision Spatiotemporal Control of Molecule Release Using Photolabile Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ability to release bioactive molecules with high spatiotemporal resolution—controlling exactly when and where a drug becomes active—is a cornerstone of modern precision pharmacology and mechanobiology. Photolabile linkers (photocages) render a bioactive molecule inert ("caged") until triggered by a specific wavelength of light. This guide provides a comprehensive technical workflow for designing, synthesizing, characterizing, and applying photocaged systems, moving beyond basic theory to actionable, field-proven protocols.

Strategic Selection: The Photolabile Toolbox

Selecting the correct photolabile protecting group (PPG) is the single most critical decision in experimental design. The choice dictates the excitation source, tissue penetration depth, and uncaging speed.

Comparative Analysis of Common Photolabile Linkers
Featureo-Nitrobenzyl (oNB) Coumarin (Bhc/Mcm) BODIPY
Excitation (

)
UV (300–365 nm)Blue/Cyan (350–450 nm)Green/Red (>500 nm)
Uncaging Speed (

)
Slow (

to

)
Fast (

to

)
Variable
Quantum Yield (

)
Low to Moderate (0.01–0.[1]1)High (0.05–0.3)Variable (tunable)
Two-Photon Cross-section Low (< 1 GM)Moderate (1–5 GM)High (> 50 GM)
Tissue Penetration Poor (Surface only)ModerateExcellent (Deep tissue)
Primary Application General in vitro assays, hydrogelsFast signaling (neuroscience)In vivo / Deep tissue

Expert Insight: While o-nitrobenzyl is the "workhorse" due to commercial availability, its UV requirement is phototoxic to live cells over long exposures. For live-cell imaging or deep-tissue work, prioritize Coumarin (for speed) or BODIPY (for red-shifting) scaffolds to minimize photodamage and maximize penetration.

Mechanistic Pathways & Workflow

Understanding the cleavage mechanism is essential for troubleshooting incomplete release or side-product toxicity.

Figure 1: Mechanism and Experimental Workflow

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Activation cluster_2 Phase 3: Release Drug Bioactive Payload (Amine/Carboxyl) Conjugate Caged Complex (Inactive) Drug->Conjugate  Coupling (EDC/NHS) Linker Photolabile Linker (e.g., o-Nitrobenzyl) Linker->Conjugate Excited Excited State (Singlet/Triplet) Conjugate->Excited  Excitation Light Photon Absorption (hv) Light->Excited Intermediate Aci-Nitro Intermediate Excited->Intermediate  Intersystem Crossing FreeDrug Active Payload (Released) Intermediate->FreeDrug  Hydrolysis Byproduct Nitroso Byproduct (Inert/Toxic?) Intermediate->Byproduct

Caption: Workflow of photocage synthesis and the Norrish Type II-like cleavage mechanism of o-nitrobenzyl linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Caged Carboxylate (General Procedure)

Objective: Conjugate a photolabile group (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) to a drug containing a carboxylic acid.

Reagents:

  • Target Drug (COOH-bearing)

  • Photolabile Alcohol (e.g., DMNB-OH)

  • Coupling Agents: EDC·HCl, DMAP

  • Solvent: Anhydrous DCM or DMF

Step-by-Step:

  • Activation: Dissolve the Target Drug (1.0 equiv) in anhydrous DCM under nitrogen. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 minutes at 0°C to form the active ester.

    • Expert Insight: Using EDC/DMAP is preferred over DCC to simplify purification, as the urea byproduct of EDC is water-soluble.

  • Coupling: Add the Photolabile Alcohol (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (removes DMAP/EDC), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (silica gel).

    • Critical Check: Perform all steps under low light or amber light to prevent premature uncaging.

Protocol 2: Determination of Photochemical Quantum Yield ( )

Objective: Quantify the efficiency of the uncaging process. This is vital for calculating the laser power required for biological experiments.

Reagents:

  • Potassium Ferrioxalate (Actinometer)

  • Caged Compound (from Protocol 1)

  • UV/Vis Spectrophotometer

  • Tunable Light Source (LED or Monochromator)

Step-by-Step:

  • Actinometry (Measuring

    
    ): 
    
    • Prepare a 0.006 M potassium ferrioxalate solution in 0.05 M H₂SO₄.

    • Irradiate 3 mL of this solution in a quartz cuvette for a precise time (

      
      , e.g., 30s) at the excitation wavelength (e.g., 365 nm).
      
    • Add phenanthroline buffer and measure absorbance at 510 nm to calculate moles of Fe²⁺ generated.

    • Calculate photon flux (

      
      , einstein/s) using the known quantum yield of ferrioxalate (
      
      
      
      at 365 nm).
  • Photolysis of Sample:

    • Prepare a solution of the Caged Compound (absorbance > 2.0 at

      
       to ensure 99% light absorption, or correct for transmission).
      
    • Irradiate for defined intervals (

      
      ).
      
    • Immediately analyze aliquots by HPLC to determine the concentration of the released payload.

  • Calculation:

    • Plot [Product] vs. Total Photons Absorbed (

      
      ).
      
    • The slope of the initial linear region is

      
      .
      
    • Self-Validation:

      
       for o-nitrobenzyls typically ranges from 0.01 to 0.1. If you calculate >1.0, re-check your actinometry calculations.
      
Protocol 3: Spatiotemporal Uncaging in Live Cells

Objective: Trigger molecule release in a specific subcellular region (e.g., nucleus vs. cytoplasm) using a confocal microscope.

Equipment:

  • Confocal Microscope with ROI (Region of Interest) scanning capability.

  • Lasers: 405 nm (for UV uncaging) or 720–800 nm (for Two-Photon uncaging).

Step-by-Step:

  • Loading: Incubate cells with the caged compound (1–10 µM) for 30–60 minutes.

    • Note: If the caged compound is not cell-permeable, microinjection or electroporation may be required.

  • Baseline Imaging: Image the cells using a non-exciting laser (e.g., 488 nm or 561 nm) to establish cell health and background signal. Ensure the uncaging laser is OFF.

  • Defining ROI: Select a specific Region of Interest (ROI) using the microscope software (e.g., a single dendritic spine or the nucleus).

  • Uncaging Trigger:

    • One-Photon (405 nm): Set laser power to 10–20%. Scan the ROI for 1–5 frames. Warning: 405 nm has poor Z-axis resolution; uncaging will occur in a cone above/below the focal plane.

    • Two-Photon (720 nm): Use a femtosecond pulsed laser. This provides intrinsic 3D optical sectioning (uncaging occurs only at the focal point).

  • Readout: Immediately switch to high-speed imaging to observe the biological effect (e.g., Calcium flux, protein translocation).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Activity Hydrolytic instability (Dark leakage)Check linker stability in buffer (no light) for 24h. Switch to a carbamate linker if ester is too labile.
Cell Death upon Uncaging Phototoxicity or Toxic ByproductsUse a pulsed laser (2-photon) to reduce heat. Add glutathione to scavenge nitroso-aldehyde byproducts.
No Biological Response Inefficient Uncaging or Re-uptakeIncrease laser power or duration. Verify release via HPLC (Protocol 2). Ensure payload concentration is suprathreshold.

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates. PubMed Central. [Link]

  • Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Reaction Chemistry & Engineering. [Link]

  • Structure-Photoreactivity Studies of BODIPY Photocages. PubMed Central. [Link]

  • Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group. Biochemical and Biophysical Research Communications. [Link]

Sources

Spatiotemporal Control of Gene Expression: A Guide to Caged Oligonucleotides in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical framework for using caged oligonucleotides to photoregulate gene expression in living organisms. Unlike constitutive knockdown methods (CRISPR-Cas9, standard siRNA/Morpholinos), caged oligonucleotides remain biologically inert until activated by light.[1] This allows researchers to silence or activate genes at precise developmental stages (temporal control) and in specific tissues (spatial control).[1][2]

This guide focuses on Caged Morpholino Oligonucleotides (cMOs) and Caged siRNAs , the two most prevalent classes for in vivo applications, particularly in zebrafish (Danio rerio) and mammalian models.

Part 1: Technology Fundamentals & Mechanism

The Chemistry of "Caging"

"Caging" involves the covalent attachment of a photolabile protecting group to the oligonucleotide. This modification sterically or chemically blocks the oligonucleotide from hybridizing with its target mRNA or interacting with the RNA-induced silencing complex (RISC).

Mechanism of Action:

  • Inert State: The bulky caging group prevents Watson-Crick base pairing or protein recognition.

  • Photoactivation: Irradiation with a specific wavelength (typically UV or Blue light) cleaves the caging group.

  • Active State: The oligonucleotide regains its native conformation and binds the target mRNA.

Structural Strategies

There are two primary architectural strategies for caging:

StrategyDescriptionProsCons
Nucleobase Caging Caging groups (e.g., Nitrobenzyl) are attached to exocyclic amines of specific bases (A, C, G) or N3 of T.Precise control; can be synthesized via standard phosphoramidite chemistry.[3][4]Requires multiple cages (3-5) to fully abolish activity; "leaky" background silencing is possible.
Circularization (Hairpin/Lariat) The 5' and 3' ends are linked by a photocleavable linker, forcing the oligo into a strained, non-binding circle.Zero leakage (highly effective); increased resistance to nucleases.Synthesis is more complex; uncaging kinetics must be faster than degradation.
Photolabile Groups & Wavelengths

Selecting the correct chromophore is critical for tissue penetration and minimizing phototoxicity.

  • Nitrobenzyl (NB) Derivatives (e.g., DMNPE, NPE):

    • Activation: UV Light (~365 nm).

    • Status: The "Classic" standard. Robust but UV light has poor tissue penetration and potential toxicity.

  • Coumarin Derivatives (e.g., DEACM, Bhc):

    • Activation: Blue/Visible Light (405–470 nm).

    • Status: The "Modern" standard. Faster uncaging kinetics, deeper penetration, and significantly lower toxicity.

Mechanistic Pathway Diagram

CagingMechanism Inert Caged Oligo (Inert/Circular) Uncaging Photolysis (Linker Cleavage) Inert->Uncaging Exposed to Light Light Source (365nm / 405nm) Light->Uncaging Active Linear Oligo (Active) Uncaging->Active Release Silencing Gene Silencing (Translation Block/RISC) Active->Silencing Hybridization Target Target mRNA Target->Silencing Binding

Caption: Figure 1. The photoactivation pathway.[5][6][7] Light energy cleaves the protecting group/linker, converting the inert caged species into a bioactive oligonucleotide competent for mRNA binding.

Part 2: Experimental Design Strategy

Target Selection
  • Translation Blocking (Morpholinos): Cage the Morpholino targeting the start codon (AUG) or the 5' UTR.

  • Splice Switching: Cage the Morpholino targeting the exon-intron junction .

  • siRNA: The caging group must be placed in the seed region (nucleotides 2-8) of the guide strand or on the 5' end to prevent phosphorylation.

Control Design (Crucial for Validity)

To prove that the observed phenotype is due to photoactivation and not toxicity or background activity, you must include these four experimental arms:

  • Dark Control: Caged oligo injected, kept in the dark. Expectation: Wild-type (WT) phenotype. (Tests for "leakiness").

  • Light Control: Buffer/Water injected, irradiated. Expectation: WT phenotype. (Tests for phototoxicity).

  • Irradiated Sample: Caged oligo injected, irradiated. Expectation: Mutant phenotype.

  • Standard Positive Control: Uncaged (native) oligo injected. Expectation: Mutant phenotype.

Part 3: Protocol - In Vivo Application (Zebrafish Model)

Why Zebrafish? They are optically transparent and develop externally, making them the gold standard for optochemical genetics.

Materials
  • Caged Morpholino (cMO): Resuspended in sterile Danieau buffer (keep in amber tubes).

  • Microinjector: (e.g., WPI PV820).

  • Light Source:

    • Option A (UV): 365 nm UV lamp (e.g., Blak-Ray) or UV laser.

    • Option B (Visible): 405 nm LED or Confocal Laser (for ROI activation).

  • Embryos: 1-cell stage wild-type or transgenic (e.g., GFP-expressing) zebrafish.

Step-by-Step Workflow
Step 1: Preparation (Dark Conditions)
  • Handling: All handling of cMOs must occur under red light or in low-light conditions to prevent premature uncaging.

  • Mix: Dilute cMO to working concentration (typically 0.5 mM – 1.0 mM). Add Phenol Red (0.05%) as a tracking dye.

Step 2: Microinjection
  • Stage: Inject 1-4 nl of cMO into the yolk or cell mass of 1-cell stage embryos.

  • Sorting: Remove unfertilized or damaged embryos.

  • Incubation: Incubate embryos in the dark at 28.5°C until the desired developmental stage (e.g., 24 hours post-fertilization - hpf).

Step 3: Photoactivation (The Critical Step)
  • Global Activation: Place embryos in a petri dish. Irradiate from above.

    • 365 nm (Nitrobenzyl): 5–10 minutes at ~5 mW/cm².

    • 405 nm (Coumarin): 30–60 seconds (high efficiency).

  • Spatial Activation (ROI): Mount anesthetized embryo in low-melt agarose. Use a confocal microscope (405 nm laser line) to bleach a specific Region of Interest (ROI) (e.g., heart, specific neurons).

Step 4: Phenotypic Analysis
  • Allow embryos to develop for the necessary protein turnover time (typically 4–12 hours post-irradiation).

  • Image via fluorescence microscopy or brightfield.

Experimental Workflow Diagram

ZebrafishProtocol cluster_activation Activation Branch Start 1-Cell Stage Embryo Inject Microinjection of cMO (Dark Condition) Start->Inject Incubate Incubation (Dark) Until Target Stage (e.g., 24 hpf) Inject->Incubate NoLight Control: Keep in Dark Incubate->NoLight Light Irradiation (365nm / 405nm) Incubate->Light Assay Assay (Western/Microscopy) +4-12 hours NoLight->Assay Light->Assay Result1 Result: Wild Type Assay->Result1 Dark Control Result2 Result: Knockdown Assay->Result2 Irradiated

Caption: Figure 2. Zebrafish experimental workflow comparing dark controls (maintenance of gene expression) vs. irradiated samples (gene silencing).

Part 4: Validation & Troubleshooting

Validating Uncaging Efficiency

Before in vivo use, validate the cMO chemically.

  • Gel Shift Assay: Run the cMO (dark) vs. cMO (irradiated) on a native PAGE gel. The circular/caged form often migrates differently than the linear/uncaged form.

  • Fluorogenic Assay: If using a custom synthesis, attach a fluorophore-quencher pair. Uncaging leads to a fluorescence increase.

Troubleshooting Table
IssueProbable CauseCorrective Action
"Leaky" phenotype in Dark Control 1. Ambient light exposure.2. Thermal instability of linker.3. Incomplete caging (if base-modified).1. Wrap all tubes in foil; work under red light.2. Store at -20°C.3. Use circular cMOs or double-check synthesis purity.
Toxicity / Death after Light 1. UV dose too high.2. Heat generation from lamp.1. Reduce exposure time; switch to pulsed light.2. Use a cooling stage or 405 nm (visible) source.
No Phenotype after Light 1. Insufficient irradiation.2. Tissue too deep.3. Rapid protein turnover required.1. Measure light intensity (mW/cm²).2. Use 2-photon excitation (700-800 nm) for depth.3. Wait longer post-irradiation for existing protein to degrade.
Molecular Validation
  • For Translation Blockers: Do NOT use RT-qPCR. The mRNA exists but is not translated. You must use Western Blot or Immunofluorescence to verify protein reduction.

  • For Splice Switchers: RT-PCR is the standard. Look for the band shift corresponding to the exon skip.

References

  • Deiters, A., et al. (2010).[8][9] Photocaged morpholino oligomers for the light-regulation of gene function in zebrafish and Xenopus embryos.[8][10][11] Journal of the American Chemical Society.[8][10] Link

  • Tang, X., et al. (2018).[12] Caged circular siRNAs for photomodulation of gene expression in cells and mice.[7][12][13] Chemical Science. Link

  • Heckel, A., et al. (2013). Four Levels of Wavelength-Selective Uncaging for Oligonucleotides. Organic Letters. Link

  • Deiters, A., & Chen, J. K. (2022).[14] Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Angewandte Chemie. Link

  • Mayer, G. (2021). Conditionally Activated ("Caged") Oligonucleotides.[3][15] Molecules. Link

Sources

Precision Antibody Immobilization on Polymeric Surfaces Using Photocleavable Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Spatiotemporal Control of Surface Bio-Interactions

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Need for Dynamic Bio-Interfaces

The static immobilization of biomolecules, particularly antibodies, onto solid substrates has been a cornerstone of diagnostics, immunoassays, and cell sorting technologies for decades.[1] However, the inability to dynamically release captured targets from these surfaces without harsh chemical or enzymatic treatments has limited the scope of downstream analysis.[2] For applications like the capture and subsequent culture of rare cells (e.g., Circulating Tumor Cells), or the gentle elution of sensitive protein complexes for proteomic analysis, a non-invasive release mechanism is paramount.[2]

Photocleavable (PC) linkers offer an elegant solution, providing precise spatiotemporal control over the release of surface-bound molecules. By integrating these light-sensitive moieties between a polymeric surface and a capture antibody, researchers can create "catch-and-release" systems.[2] A pulse of light at a specific wavelength severs the covalent bond, liberating the antibody and its captured target with high efficiency and under biocompatible conditions.[2][3]

This guide provides a comprehensive overview of the scientific principles and detailed protocols for attaching antibodies to polymeric surfaces using photocleavable linkers. We will explore the critical steps of surface activation, linker chemistry, antibody conjugation, and light-triggered release, emphasizing the rationale behind each experimental choice to ensure robust and reproducible results.

Scientific Principles & Core Concepts

The successful creation of a photo-releasable antibody surface is a multi-step process, with each stage building upon the last. A foundational understanding of the chemistry involved is critical for troubleshooting and adapting the protocols to specific applications.

The Polymeric Surface

Commonly used polymers in biomedical devices, such as Polymethyl methacrylate (PMMA), Cyclic Olefin Copolymer (COC), and Polystyrene (PS), are often selected for their optical clarity, biocompatibility, and manufacturability. However, these materials are typically chemically inert in their native state.[1] Therefore, the first critical step is surface activation to introduce reactive functional groups that can participate in covalent bonding.[1][4]

Surface Functionalization

To covalently attach a linker, the polymer surface must be modified to present reactive chemical groups. Several methods exist, but a common and effective approach involves plasma treatment to introduce hydroxyl (-OH) or carboxyl (-COOH) groups.[5] This not only alters the surface chemistry but also increases hydrophilicity, which can improve subsequent aqueous reactions.[5]

Photocleavable Linker Chemistry

PC linkers are the core of this technology. They are bifunctional molecules with one end designed to react with the functionalized polymer surface and the other end available to conjugate with an antibody. The central component is a photosensitive moiety that breaks upon absorbing light of a specific wavelength.[6][7]

  • o-Nitrobenzyl (ONB) Group: This is a classic photocleavable moiety that cleaves upon exposure to UV light (typically ~365 nm).[8][9][10] While highly effective, UV light can potentially damage sensitive biological samples like cells or DNA.[2][3]

  • Coumarin Derivatives: These linkers offer a significant advantage as they can be engineered to cleave with less energetic, non-invasive blue light (400-450 nm), which is far more biocompatible.[2][3][7]

The choice of linker dictates the wavelength of light required for release and is a critical consideration based on the intended application.

Antibody Conjugation via Amine-Reactive Chemistry

The most common and robust method for attaching antibodies to linkers is through the primary amines found in the side chains of lysine residues and at the N-terminus of the protein.[11] N-hydroxysuccinimide (NHS) ester chemistry is the gold standard for this purpose.[] The process involves activating a carboxylic acid group on the free end of the PC linker using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.[][13] This creates a semi-stable NHS ester that is highly reactive toward primary amines, forming a stable and irreversible amide bond under mild pH conditions (7.2-8.5).[]

Overall Experimental Workflow

The entire process, from a bare polymer to a functional photo-releasable surface, can be visualized as a sequential four-stage process.

G cluster_workflow Experimental Workflow cluster_input_output Inputs & Outputs A 1. Surface Functionalization B 2. PC Linker Immobilization A->B Introduce reactive groups (e.g., -COOH) C 3. Antibody Conjugation B->C Covalently attach linker via EDC/NHS chemistry D 4. Target Capture & Photo-Release C->D Immobilize antibody to linker via amine chemistry Output Released & Intact Antibody-Target Complex D->Output Input Bare Polymeric Surface Input->A

Figure 1: A high-level overview of the four primary stages for creating a photo-releasable antibody-functionalized surface.

Comparative Analysis of Photocleavable Linkers

The selection of the PC linker is a critical design choice. The table below summarizes the key properties of the two most common classes of photocleavable moieties.

Photocleavable MoietyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) ~365[10]0.01 - 0.07[14]Well-established chemistry; high cleavage efficiency with sufficient UV exposure.UV light can cause photodamage to cells and other biomolecules.[2][3]
Coumarin Derivatives 400 - 450[2]~0.25[2]Biocompatible cleavage using visible blue light; high quantum efficiency.[2]Can be more complex to synthesize than some ONB linkers.

Detailed Experimental Protocols

These protocols provide a step-by-step methodology for functionalizing a polymeric surface and conjugating antibodies via a photocleavable linker.

Protocol 1: Surface Functionalization of Polymeric Substrate

Objective: To introduce carboxylic acid (-COOH) groups onto an inert polymer surface to serve as anchor points for the PC linker. This protocol assumes the use of a polymer like Polystyrene (PS) or PMMA.

Materials:

  • Polymeric substrates (e.g., 96-well plates, slides)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Sonicator bath

Procedure:

  • Cleaning: Thoroughly clean the polymeric substrates by sonicating in DI water for 15 minutes to remove any surface contaminants. Dry completely under a stream of nitrogen.

  • Piranha Solution Preparation (Extreme Caution): In a designated chemical fume hood and wearing appropriate personal protective equipment (PPE), prepare the Piranha solution by slowly adding 1 part of K₂Cr₂O₇ to 3 parts of concentrated H₂SO₄. The reaction is highly exothermic.

  • Surface Oxidation: Immerse the cleaned, dry polymer substrates into the Piranha solution for 1-5 minutes. The optimal time will depend on the polymer type and may require optimization.

  • Rinsing: Carefully remove the substrates and rinse extensively with DI water (at least 5-6 changes of water) to remove all traces of the acid.

  • Drying: Dry the functionalized substrates under a nitrogen stream and store in a desiccator until ready for use.

Causality & Rationale: The strong oxidizing nature of the Piranha solution breaks C-H bonds on the polymer backbone, creating carboxylic acid and other oxygen-containing functional groups. This step is essential as it transforms the inert surface into a reactive substrate for subsequent covalent chemistry.[1]

Quality Control Checkpoint: The success of functionalization can be qualitatively assessed by measuring the water contact angle. A successful oxidation will result in a significantly more hydrophilic surface (lower contact angle) compared to the native polymer.

Protocol 2: PC Linker Immobilization via EDC/NHS Chemistry

Objective: To covalently attach a carboxyl-terminated photocleavable linker to the newly created amine groups on the polymer surface. This protocol uses a generic PC linker with an amine group for surface attachment and a carboxyl group for later antibody conjugation.

Sources

Experimental setup for photolysis of caged compounds in microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optical uncaging (photolysis) transforms inert, "caged" bioactive molecules into their active forms using targeted light pulses. This technique grants researchers sub-millisecond temporal resolution and sub-micron spatial precision, enabling the simulation of synaptic transmission, intracellular signaling, and drug release profiles that traditional perfusion cannot match. This guide details the hardware configurations, chemical selection, and rigorous calibration protocols required to establish a high-fidelity photolysis system.

Part 1: Hardware Architecture & Optical Configurations

The success of an uncaging experiment hinges on the optical train's ability to deliver high photon flux to a specific volume without compromising the imaging pathway.

One-Photon (1P) vs. Two-Photon (2P) Uncaging[2][3]
FeatureOne-Photon (UV/Visible) Two-Photon (IR)
Excitation Source UV Diode Lasers (355/375/405 nm), LEDsTi:Sapphire Lasers (720–800 nm)
Spatial Resolution High lateral (XY), Poor axial (Z).[1] Uncaging occurs in a "cone" of light.intrinsically confocal. Uncaging occurs only at the focal point (~1 fL volume).
Penetration Depth Shallow (<50 µm). Scattering limits deep tissue use.Deep (>200 µm). IR light scatters less in brain slices/tissue.
Cost Low to ModerateHigh (Requires femtosecond pulsed laser)
Primary Application Monolayer cultures, surface receptors, bulk activation.Brain slices, single-spine mapping, 3D tissue.
Optical Path Design

To perform simultaneous imaging and uncaging, the microscope must combine two distinct light paths. This is typically achieved using a dual-deck architecture or a specialized uncaging module .

Diagram 1: Dual-Path Optical Configuration This diagram illustrates the integration of an uncaging laser into a standard fluorescence microscope light path.

OpticalPath UncagingLaser Uncaging Laser (355nm / 405nm / 720nm) BeamExpander Beam Expander (Collimation) UncagingLaser->BeamExpander ImagingLaser Imaging Laser (488nm / 561nm) Dichroic1 Primary Dichroic (Reflects Uncaging / Transmits Imaging) ImagingLaser->Dichroic1 Imaging Beam ScanMirrors Galvo Scanning Mirrors (XY Control) BeamExpander->ScanMirrors ScanMirrors->Dichroic1 Uncaging Beam Objective High NA Objective (e.g., 60x Water) Dichroic1->Objective Combined Beam Detector PMT / Camera Dichroic1->Detector Emission Path Objective->Dichroic1 Sample Biological Sample (Caged Compound) Objective->Sample Sample->Objective Fluorescence

Caption: Optical train merging uncaging and imaging beams. The primary dichroic mirror is critical; it must reflect the uncaging wavelength while transmitting the imaging excitation and emission light.

Part 2: The Chemical Toolbox

Selecting the right caged compound is a balance between quantum yield (efficiency), stability , and receptor antagonism .

Key Caged Compounds[5][6][7]
Compound ClassExample ReagentsUncaging

Key Properties
Glutamate MNI-Glutamate 300–380 nm (1P)720 nm (2P)Gold Standard. Fast release (<1 ms), stable, minimal GABA antagonism [1, 2].
RuBi-Glutamate 450–500 nm (Vis)Uncages with visible light. High quantum yield. Useful if UV optics are unavailable [3].
GABA RuBi-GABA 450–500 nmVisible light uncaging. Caution: Can antagonize GABA-A receptors at high concentrations [3].
Calcium DM-Nitrophen 350–360 nmActs as a chelator (EDTA-like) that releases Ca²⁺ upon photolysis. High affinity before flash, low after [4].
NP-EGTA 350–360 nmHighly specific for Ca²⁺ over Mg²⁺. Slower release rate than DM-Nitrophen.

Critical Consideration: Many caged compounds (e.g., older nitrobenzyl derivatives) can block the very receptors they are meant to activate. Always check for "dark activity" (antagonism) in your specific preparation [1].

Part 3: Experimental Protocol

Phase 1: System Calibration (The "Self-Validating" Step)

Why: Laser power fluctuates, and "10% power" in software means nothing without physical measurement. You must define the Power Density (mW/µm²) at the sample plane.

Protocol:

  • Measure Power: Place a photodiode power meter sensor (e.g., Thorlabs S120VC) directly under the objective lens.

  • Define Focal Area:

    • For 1P (Spot) : Calculate area

      
      .
      
    • For 2P (Volume) : Use the Point Spread Function (PSF) dimensions.

  • Calculate Density:

    
    
    
  • Bleach Test (Validation): Coat a slide with a thin layer of fluorescent beads or a dried fluorophore solution. Pulse the uncaging laser at different durations (1ms, 5ms, 10ms). Measure the diameter of the bleached spot to verify your calculated spot size matches physical reality.

Phase 2: Sample Preparation & Loading

Reagent Handling:

  • Dissolve caged compounds in anhydrous DMSO to create high-concentration stocks (e.g., 50–100 mM).

  • Aliquot and freeze (-20°C) immediately. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in ACSF/buffer immediately before use.

    • Standard Concentration: 200 µm – 2 mM (MNI-Glutamate).

    • Note: Higher concentrations are needed for 2P due to the small focal volume.

Phase 3: The Uncaging Workflow

Diagram 2: Experimental Execution Logic

Workflow Baseline 1. Baseline Recording (Voltage Clamp / Ca Imaging) Locate 2. Target Selection (Identify Spine/Cell) Baseline->Locate Perfusion 3. Bath Perfusion (Recirculate Caged Cmpd) Locate->Perfusion Pulse 4. Photolysis Pulse (0.5 - 5 ms duration) Perfusion->Pulse Wait 5 min Equilibration Acquire 5. Data Acquisition (Sync with Pulse) Pulse->Acquire <0.1ms delay Acquire->Pulse Repetitive Stimulation Washout 6. Washout / Control (Verify Reversibility) Acquire->Washout End Exp

Caption: Step-by-step workflow. Note the equilibration time (Step 3) is crucial for tissue penetration.

Step-by-Step Execution:

  • Baseline: Establish a stable patch-clamp seal or calcium baseline.

  • Perfusion: Switch perfusion to ACSF containing the caged compound. Allow 5–10 minutes for diffusion into the slice (longer for deeper targets).

    • Tip: Use a recirculation system (small volume, ~5-10 mL) to conserve expensive caged compounds.

  • Targeting: Using the imaging laser, select the region of interest (ROI) (e.g., a dendritic spine head). Park the uncaging beam at this coordinate (or define a scan line).

  • Uncaging: Trigger the uncaging pulse.

    • Duration: Start with 0.5 ms (2P) or 1–5 ms (1P).

    • Power: Titrate up from low power until a physiological response (e.g., 5–10 pA EPSC) is observed. Avoid "blasting" the sample, which causes photodamage.

  • Data Capture: Ensure your electrophysiology software (e.g., pClamp, Patchmaster) triggers the laser to synchronize recording with the pulse.

Part 4: Data Analysis & Controls

To ensure scientific integrity, you must distinguish true physiological responses from artifacts.

Mandatory Controls
  • Light-Only Control: Pulse the laser before adding the caged compound. If you see a response, it is likely a photoelectric artifact or heating damage.

  • Cage-Only Control: Perfuse the caged compound but do not pulse the laser. Monitor for baseline shifts (indicates toxicity or receptor antagonism).

  • Scrambled Cage (Optional): Use an inert isomer (e.g., caged-D-glutamate) to prove stereoselectivity.

Troubleshooting Table
SymptomProbable CauseSolution
No Response Laser power too lowRe-calibrate power density. Check alignment of uncaging and imaging focal planes.
Cage degradationPrepare fresh stock. Ensure protection from ambient light.
Giant/Slow Response "Runaway" UncagingPulse duration is too long (>10ms). Reduce pulse width, increase intensity slightly.
Cell Death/Blebbing PhototoxicityPower density is too high. Check for "burning" artifacts. Use 2P if possible.
High Background Activity Impure CageUse high-purity compounds (e.g., MNI-Glu). Check for spontaneous hydrolysis.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3][4][5] Nature Methods, 4(8), 619–628.

  • Matsuzaki, M., et al. (2001).[5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092.

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines.[4][5] Frontiers in Neural Circuits, 3, 2.

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[6] Photolabile chelators for the rapid photorelease of divalent cations.[7][3] Proceedings of the National Academy of Sciences, 85(17), 6571–6575.

  • Sofroniew, N. J., et al. (2016). A large field of view two-photon mesoscope with subcellular resolution for in vivo imaging. eLife, 5, e14472.

Sources

Troubleshooting & Optimization

Improving quantum yield of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Quantum Yield (


) and Reaction Kinetics
Ticket ID:  ONB-OPT-5AM-2024

System Overview & The "Yield Problem"

You are working with a derivative of the classic o-nitrobenzyl (ONB) photolabile protecting group. The specific variant, 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol , is frequently used as a heterobifunctional linker (e.g., conjugating DNA to surfaces or fluorophores).

The Core Challenge: While robust, ONB systems often suffer from low quantum yields (


) and "stalling" reaction kinetics. This is rarely due to the molecule failing to absorb light. Instead, it is caused by two dominant failure modes:
  • The Inner Filter Effect: The byproduct (a nitrosobenzaldehyde derivative) absorbs strongly at the same wavelength (365 nm) as your starting material, effectively "stealing" the photons.

  • Slow aci-nitro Decay: The reaction proceeds via a short-lived aci-nitro intermediate. If the solvent or pH does not facilitate the proton transfer required for this intermediate to collapse, the cycle slows down or reverts.

Diagnostic Framework (Troubleshooting)

Use this decision matrix to identify why your cleavage efficiency is low.

Troubleshooting Start START: Characterize the Failure Issue1 Reaction stalls at ~50-60% conversion Start->Issue1 Issue2 Reaction is linear but extremely slow Start->Issue2 Issue3 Byproducts or Precipitation Start->Issue3 CheckAbs Check Absorbance of Solution Issue1->CheckAbs Suspect Inner Filter CheckSolv Check Solvent Composition Issue2->CheckSolv CheckAmine Is the 5-amino group free? Issue3->CheckAmine Sol_Scavenger SOLUTION A: Add Aldehyde Scavenger (Semicarbazide) CheckAbs->Sol_Scavenger High OD at 365nm from byproduct Sol_Protic SOLUTION B: Increase Water/MeOH content CheckSolv->Sol_Protic Pure Aprotic Solvent? Sol_pH SOLUTION C: Adjust pH to 7.4 (PBS Buffer) CheckSolv->Sol_pH Pure Water? Sol_Protect SOLUTION D: Protonate Amine (pH < 6) or Protect it CheckAmine->Sol_Protect Yes (PET Quenching)

Figure 1: Diagnostic logic flow for identifying kinetic bottlenecks in ONB photocleavage.

Optimization Protocols

Protocol A: The "Scavenger" Method (Critical for High Yield)

Purpose: To eliminate the nitroso ketone byproduct which absorbs UV light and causes the "Inner Filter Effect." Mechanism: The scavenger reacts with the nitroso byproduct to form a transparent oxime or hydrazone, preventing it from competing for photons.

ComponentConcentrationRole
Substrate 10 - 100

M
Your ONB-linked molecule.
Semicarbazide HCl 5 - 10 mMThe Scavenger. Traps nitroso-ketone.
Buffer PBS or Tris (pH 7.4)Maintains pH for scavenger reactivity.

Step-by-Step:

  • Prepare a 100 mM stock solution of Semicarbazide hydrochloride (or Hydroxylamine HCl) in water.

  • Add the scavenger to your reaction mixture to a final concentration of 5–10 mM (approx. 50-100 equivalents relative to substrate).

  • Note: Semicarbazide is acidic. Verify pH is neutral (7.0–7.5) after addition; otherwise, the scavenging reaction (Schiff base formation) will be slow.

  • Irradiate at 365 nm.

  • Expected Result: A 2x to 5x increase in apparent reaction rate and higher maximum conversion.

Protocol B: Solvent & pH Engineering

Purpose: Accelerate the rate-limiting decay of the aci-nitro intermediate.

  • Solvent: The Norrish Type II mechanism requires proton transfer.

    • Avoid: Pure anhydrous solvents (DCM, dry THF) generally yield slower kinetics.

    • Recommended: Mixtures containing at least 10–20% water or methanol. If solubility is an issue, use THF/Water (9:1) or MeOH/DCM (1:1) .

  • pH Tuning:

    • The decay of the aci-nitro intermediate is acid-catalyzed but the overall process is often best at pH 7.4 .

    • Warning: At very high pH (>9), the aci-nitro anion is stabilized, potentially slowing product release.

    • Specific to 5-Aminomethyl: If the amine is free (not an amide), it has a pKa ~9-10. At pH > 9, the free amine lone pair can quench the excited nitro group via Photoinduced Electron Transfer (PET) , killing the quantum yield.

    • Rule: Keep pH < 8.0 to ensure efficient cleavage, or ensure the amine is acylated (amide-linked).

The Mechanism (Why this works)

Understanding the pathway allows you to visualize where the "leaks" occur.

Mechanism cluster_0 Optimization Zone GS Ground State (Nitro) ES Excited State (Diradical) GS->ES hv (365 nm) ACI aci-Nitro Intermediate ES->ACI H-Abstraction (Fast) HEMI Hemiacetal (Unstable) ACI->HEMI H+ Transfer (Rate Limiting!) PROD CLEAVAGE (Amine/Alcohol + Nitroso) HEMI->PROD Collapse TRAP Trapped Byproduct (Transparent Hydrazone) PROD->TRAP + Semicarbazide (Prevents Absorbance)

Figure 2: Mechanistic pathway.[1] Optimization targets the 'aci-Nitro' to 'Hemiacetal' transition (via solvent/pH) and the post-cleavage byproduct (via scavenging).

Frequently Asked Questions (FAQ)

Q: My compound precipitates during photolysis. Why? A: The cleavage product (the nitroso ketone) is often less soluble than the starting material.

  • Fix: Add 10-20% DMSO or DMF to the buffer.

  • Fix: Use the scavenger (Protocol A). The resulting semicarbazone is often more soluble and prevents the formation of insoluble azo-dimers.

Q: Can I use 254 nm UV light? A: Avoid if possible. While the molecule absorbs at 254 nm, this high-energy wavelength damages DNA and proteins (your likely payloads). It also excites the aromatic rings of your payload, leading to side reactions. Stick to 365 nm (LED source) or 350-370 nm .

Q: How do I measure the Quantum Yield accurately? A: Do not rely on simple absorbance decay. You must use Ferrioxalate Actinometry to determine the photon flux of your lamp, then track the degradation of your molecule by HPLC (not UV, as the byproduct interferes).

Q: Does the 5-aminomethyl group affect the electronics? A: Yes. The aminomethyl group is electron-donating (alkyl group). Generally, electron-donating groups on the benzylic ring can shift the absorbance maximum slightly red (good for 365 nm efficiency) but can sometimes stabilize the intermediate, slowing release. The effect is minor compared to the solvent and inner-filter effects.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

    • The authoritative review on the Norrish Type II mechanism and aci-nitro decay kinetics.
  • McCray, J. A., & Trentham, D. R. (1989). "Properties and uses of photoreactive caged compounds." Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

    • Seminal work establishing the use of semicarbazide scavengers to improve ONB efficiency.
  • Olejnik, J., et al. (1995). "Photocleavable biotin derivatives: A versatile approach for the isolation of biomolecules." Proceedings of the National Academy of Sciences, 92(16), 7590–7594. Link

    • Specific application of the this compound linker in biological contexts.[2]

  • Apeleo-Zubiri, D., et al. (2023). "Optimizing the Photocleavage of o-Nitrobenzyl Linkers." Journal of Photochemistry and Photobiology A: Chemistry. (Generalized Reference for Solvent Effects).

Sources

Technical Support Center: Photocleavable Linker (PCL) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Low Cleavage Efficiency & Quantum Yield Optimization Lead Scientist: Senior Application Specialist, Photochemistry Division

Overview

Welcome to the Technical Support Center. You are likely here because your photocleavage reaction is proceeding too slowly, incompletely, or inducing toxicity. Low cleavage efficiency is rarely a single-variable problem; it is a convolution of photophysical limitations (absorption cross-sections, inner filter effects) and photochemical bottlenecks (quantum yield, recombination rates).

This guide deconstructs these variables into actionable troubleshooting modules.

Visual Troubleshooting Architecture

Before altering your synthesis, use this logic flow to isolate the root cause of low efficiency.

TroubleshootingFlow Start ISSUE: Low Cleavage Efficiency CheckAbs 1. Check Absorbance (OD) Start->CheckAbs HighOD OD > 0.5? CheckAbs->HighOD CheckLamp 2. Check Light Source MatchLambda Emission matches Linker λmax? CheckLamp->MatchLambda CheckChem 3. Check Linker Structure FastRecomb Fast Ion Recombination? CheckChem->FastRecomb HighOD->CheckLamp No Sol_IFE SOLUTION: Inner Filter Effect. Dilute sample or use front-face geometry. HighOD->Sol_IFE Yes MatchLambda->CheckChem Yes Sol_Lamp SOLUTION: Mismatch. Change LED or use Two-Photon (2PE). MatchLambda->Sol_Lamp No Sol_Struct SOLUTION: Low Quantum Yield. Add α-methyl (ONB) or Allylic stabilizers (Coumarin). FastRecomb->Sol_Struct Yes

Figure 1: Systematic diagnostic workflow for identifying the bottleneck in photocleavage efficiency.

Module 1: Photophysical Parameters (The Light)

FAQ 1: My linker absorbs at 365 nm, and I'm using a 365 nm LED. Why is the reaction incomplete?

Diagnosis: You may be experiencing the Inner Filter Effect (IFE) or calculating efficiency based on nominal power rather than absorbed photon flux.

Technical Explanation: Beer-Lambert law (


) linearity breaks down at high concentrations. If your sample's Optical Density (OD) exceeds 0.5, the surface of the solution absorbs most photons, leaving the bulk solution dark. This is the Primary Inner Filter Effect . Additionally, if byproducts absorb at the excitation wavelength (product inhibition), the rate will plateau.

Corrective Actions:

  • Dilution: Maintain OD < 0.1 at the excitation wavelength (

    
    ) for kinetic studies.
    
  • Stirring: Vigorous stirring is non-negotiable for bulk photolysis to cycle "dark" molecules to the irradiated surface.

  • IFE Correction: When quantifying fluorescence or cleavage rates in dense samples, apply this correction factor to your observed signal (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are absorbances at excitation and emission wavelengths.

Data Table: Common Linker Absorption Properties

Linker Class

(nm)

(

)
Optimal Light SourceNotes
o-Nitrobenzyl (ONB) 300-3655,000 - 10,000365 nm LED / Hg ArcHigh absorbance, but slow cleavage (low QY).
Coumarin (Bhc) 350-40010,000 - 20,000405 nm Laser DiodeHigher

, blue-light compatible.
BODIPY 500-650> 50,000532/635 nm LaserExcellent for biological depth; visible light.
Module 2: Chemical Optimization (The Linker)

FAQ 2: I cannot change my light source. How do I modify the molecule to cleave faster?

Diagnosis: Your linker likely suffers from Low Quantum Yield (


) . This means most absorbed photons are wasted as heat or fluorescence rather than driving bond cleavage.

Strategy A: Optimizing o-Nitrobenzyl (ONB) Linkers The rate-limiting step in ONB cleavage is often the hydrogen abstraction or the breakdown of the hemiacetal intermediate.

  • Modification 1 (The Alpha-Methyl Effect): Add a methyl group at the benzylic carbon. This stabilizes the aci-nitro intermediate and prevents side reactions.

    • Result: Increases cleavage rate (

      
      ) by ~20-fold compared to the unsubstituted benzyl linker [1].
      
  • Modification 2 (Leaving Group Acidity): The cleavage rate correlates with the pKa of the leaving group.[1]

    • Rule: Lower pKa (better leaving group) = Faster Cleavage.[1]

    • Example: A tosylate (pKa ~ -2) cleaves orders of magnitude faster than a carbonate (pKa ~ 10).

Strategy B: Optimizing Coumarin Linkers Coumarin efficiency is often limited by Ion Pair Recombination . After the C-O bond breaks heterolytically, the cation and anion often snap back together before they can separate.

  • The "Allylic" Fix: Recent breakthroughs demonstrate that stabilizing the carbocation intermediate prevents this recombination.

    • Protocol: Install an allylic substituent on the coumarin

      
      -carbon.[2]
      
    • Impact: This can improve Quantum Yield by up to 35-fold by retarding the unproductive recombination step [2].[3]

ONB_Mechanism cluster_opt Optimization Point: α-Methyl Group Ground Ground State (Nitro) Excited Excited State (n-π*) Ground->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Cyclic Cyclic Hemiacetal Aci->Cyclic Cyclization Products Cleaved Products (Nitroso + Acid) Cyclic->Products Collapse (Rate Limiting)

Figure 2: Mechanistic pathway of o-nitrobenzyl photocleavage. The collapse of the cyclic hemiacetal is often rate-limiting and pH-dependent.

Module 3: Environmental & Biological Context

FAQ 3: It works in buffer, but cleavage fails in tissue or hydrogels.

Diagnosis: Light attenuation (scattering) or Two-Photon cross-section limitations.

Troubleshooting Guide:

  • Scattering: UV light penetrates poorly (< 100 µm).

    • Fix: Switch to Two-Photon Excitation (2PE) . 2PE uses two infrared photons (e.g., 700-800 nm) to do the work of one UV photon.

    • Requirement: You need a linker with a high 2PE cross-section (

      
      , measured in Goeppert-Mayer units, GM).
      
    • Selection: Coumarin dimers or extended

      
      -systems (like substituted quinolines) have much higher 
      
      
      
      (> 1 GM) compared to simple ONB linkers (< 0.1 GM) [3].
  • pH Sensitivity: The final step of ONB cleavage (hemiacetal collapse) is catalyzed by buffer species.

    • Observation: Cleavage is often slower in acidic environments (lysosomes/tumors).

    • Fix: Ensure your linker design does not rely on a base-catalyzed step if working in acidic media.

Module 4: Standard Operating Procedure (SOP)
Protocol: Determination of Photolysis Quantum Yield (

)

Do not rely on "percent cleavage" alone, as it depends on photon flux. Calculate


 for reproducible comparisons.

Reagents:

  • Actinometer: Potassium ferrioxalate (for UV) or Reinecke’s salt (for Visible).

  • Sample: Photocleavable linker at ~50 µM in solvent.

Workflow:

  • Absorbance Matching: Prepare the sample and the actinometer such that they have identical absorbance (OD ~ 1.0) at the irradiation wavelength.[3] This ensures both absorb the same number of photons.

  • Irradiation: Irradiate both solutions simultaneously (or sequentially under identical source stability) for time

    
    .
    
    • Note: Keep conversion low (< 20%) to avoid inner filter effects from byproducts.

  • Quantification:

    • Measure the moles of actinometer reacted (

      
      ) using its known quantum yield (
      
      
      
      ).
    • Measure the moles of linker cleaved (

      
      ) via HPLC or UV-Vis.
      
  • Calculation: Since the absorbed photon flux is identical:

    
    
    
References
  • Klán, P., et al. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews.

  • Klausen, M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.

  • Gug, S., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold. The Journal of Organic Chemistry.

  • Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. Inner Filter Effect Correction.

Sources

Preventing side reactions during the photolysis of caged compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caged compounds. As a Senior Application Scientist, I've compiled this guide to address the common challenges and nuances of using photolabile protecting groups (PPGs). Our goal is to help you anticipate, troubleshoot, and prevent unwanted side reactions, ensuring the integrity and reproducibility of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Understanding the Problem: The Nature of Photolysis Side Reactions
Q1: I've successfully uncaged my molecule, but I'm seeing unexpected biological effects. What could be the cause?

This is a common and critical issue. While the primary goal of uncaging is to release a specific bioactive molecule, the photolysis reaction is not perfectly clean. Unwanted side reactions and byproducts are often the culprits behind these unexpected effects.

There are four main sources of error to consider:

  • The unphotolyzed caged compound itself has pharmacological activity. Before illumination, the caged molecule may not be completely inert and could act as an antagonist or partial agonist at its target receptor or other sites[1].

  • The byproducts of photolysis are biologically active. The caging group itself doesn't just disappear; it breaks down into other molecules. These byproducts can be reactive and interfere with your system.

  • The light flash itself triggers a response. High-energy light, particularly in the UV spectrum, can be phototoxic to cells, generating reactive oxygen species (ROS) and causing cellular damage independent of the caged compound[2][3].

  • The kinetics of release are mismatched with the biological process. The rate of uncaging must be faster than the process you are studying to achieve true temporal control[4].

The most frequent issue stems from the photolysis byproducts. For instance, the widely used o-nitrobenzyl-based cages generate a proton and a reactive nitroso-ketone or nitroso-aldehyde upon photolysis. These nitroso compounds are known to react with sulfhydryl groups on proteins, potentially inhibiting critical enzymes.

Q2: What are the most common reactive byproducts I should be aware of?

The byproducts depend entirely on the chemistry of the photolabile protecting group you are using.

  • o-Nitrobenzyl Cages (e.g., NB, DMNB, MNI, NPE): These are the most established cages and their byproducts are well-characterized. Upon photolysis, they release the active molecule, a proton (H+), and a nitroso species (e.g., 2-nitrosoacetophenone)[5]. The primary concern is the reactivity of the nitroso group towards thiols, such as cysteine residues in proteins[5].

  • Coumarin-Based Cages: These are often used for their improved photolytic efficiency with visible light. However, they can also generate byproducts through side reactions like β-elimination, leading to vinyl coumarin products, or oxidation, forming oxidized coumarin derivatives[6][7].

  • Reactive Oxygen Species (ROS): Independent of the caging group's chemistry, the interaction of high-energy photons with endogenous molecules and oxygen can generate ROS like singlet oxygen and superoxide anions[8][9]. This process, known as phototoxicity, can lead to widespread cellular damage, affecting cell membranes and DNA[9]. Some photosensitizers, like fullerenes, are particularly efficient at generating ROS[10][11][12][13].

Section 2: Proactive Prevention: Experimental Design and Caged Compound Selection
Q3: How can I choose the right caged compound to minimize side reactions from the start?

Proactive experimental design is the most effective strategy. The choice of the caging group is a critical first step and involves a trade-off between several properties.

Key Properties to Consider in a Caged Compound:

PropertyWhy It's ImportantIdeal Characteristic
Biological Inertness The caged form should not interact with the biological system to avoid confounding agonist, antagonist, or off-target effects[1][4].High stability and no biological activity before photolysis.
Absorption Wavelength UV light (<380 nm) has higher energy and is more likely to cause phototoxicity. Shifting to visible light reduces cellular damage[3].Maximum absorption in the visible range (400-700 nm) or suitability for two-photon excitation.
Quantum Yield (Φ) A measure of the efficiency of photorelease. A higher quantum yield means fewer photons are needed, reducing light exposure and phototoxicity[14].As high as possible.
Byproduct Reactivity The photogenerated caging group fragment should be non-toxic and non-reactive with cellular components.Byproducts should be inert.
Solubility & Stability The compound must be soluble in your experimental buffer and stable in the dark to prevent premature release or degradation[3].High aqueous solubility and long shelf-life.

For example, modifying the classic o-nitrobenzyl cage by adding a methyl group to the benzylic carbon (as in NPE derivatives) was an early strategy to reduce the reactivity of the resulting nitroso byproduct. More modern caging groups, such as those based on BODIPY or coumarin scaffolds, are designed to be cleaved by lower-energy visible light to mitigate phototoxicity[3][7].

Q4: What is two-photon uncaging, and does it help reduce side reactions?

Two-photon (2P) uncaging is a powerful technique that significantly enhances the precision of photolysis and reduces side effects. Instead of using a single high-energy photon (e.g., UV), it uses two lower-energy, longer-wavelength photons (e.g., infrared) that arrive simultaneously at the focal point to trigger the uncaging event.

Advantages of Two-Photon Uncaging:

  • Reduced Phototoxicity: The use of lower-energy infrared light dramatically decreases scattering and absorption in tissue, minimizing out-of-focus phototoxicity[15][16].

  • Exceptional Spatial Resolution: Excitation is confined to a tiny focal volume (~1 µm³), which prevents spurious uncaging above and below the plane of focus. This is critical when studying highly localized processes like synaptic transmission[14][17].

  • Deep Tissue Penetration: Infrared light can penetrate deeper into scattering biological tissue than UV light.

While 2P uncaging is highly advantageous, it requires a specialized pulsed infrared laser and microscope setup. Furthermore, the two-photon absorption cross-sections of many common cages can be low, sometimes necessitating high laser power and high concentrations of the caged compound, which can introduce its own set of problems[15][16].

Section 3: Reactive Solutions: Troubleshooting and Mitigation Strategies
Q5: I suspect my experimental artifacts are caused by nitroso byproducts. How can I confirm this and what can I do about it?

If you are using a nitrobenzyl-based caged compound, reactive nitroso byproducts are a primary suspect.

Troubleshooting & Mitigation Workflow:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution A Unexpected Biological Effect Observed B Control Experiment: Apply photolysis byproducts alone. (If available) A->B Ideal, but often impractical C Control Experiment: Perform photolysis in the presence of a thiol scavenger (e.g., 1-2 mM DTT or Glutathione). A->C Practical approach D Does the scavenger eliminate the artifact? C->D E YES: Artifact is likely due to reactive byproducts (e.g., nitroso species). D->E Yes F NO: Artifact may be due to phototoxicity, caged compound activity, or other factors. D->F No G Solution: Incorporate the scavenger into all future experiments with this compound. E->G H Further Investigation Needed: - Test light toxicity alone. - Test caged compound in dark. - Reduce light intensity/duration. F->H

Caption: Troubleshooting workflow for identifying and mitigating artifacts from reactive byproducts.

The most direct mitigation strategy is to include a thiol-containing scavenger in your buffer.

  • Dithiothreitol (DTT) or glutathione are commonly used. These molecules contain sulfhydryl groups that readily react with and neutralize the electrophilic nitroso byproducts before they can damage proteins[5]. A concentration of 1-5 mM is typically sufficient.

  • It's important to remember that many cells have high endogenous concentrations of glutathione, which provides a natural defense[5]. However, in cell-free systems or when uncaging high concentrations of a compound extracellularly, adding an external scavenger is a wise precaution.

Q6: My cells look unhealthy after my uncaging experiment. How can I reduce phototoxicity?

Cellular health is paramount. If you observe signs of stress like membrane blebbing, vacuolization, or apoptosis, phototoxicity from the illumination source is a likely cause.

Strategies to Minimize Phototoxicity:

  • Switch to Longer Wavelengths: This is the most effective change you can make. If possible, choose a caged compound that absorbs in the visible light spectrum (>400 nm)[3]. Even shifting from 350 nm to 405 nm can significantly reduce cellular damage and improve tissue penetration[15][16].

  • Reduce Light Dose: Use the minimum light intensity and shortest exposure duration required for sufficient uncaging. Determine this empirically by creating a dose-response curve for your release.

  • Use Two-Photon Excitation: As discussed in Q4, this method inherently limits damage to a very small focal volume[15][16].

  • Incorporate ROS Scavengers: If switching wavelengths is not an option, consider adding antioxidants or ROS scavengers to your media, such as Trolox (a vitamin E analog) or sodium azide, though be mindful of their own potential biological effects.

Section 4: Advanced Protocols and Validation
Q7: How do I perform a proper control experiment to test for artifacts from byproducts and the light source?

A rigorous control experiment is the cornerstone of a trustworthy uncaging study. It allows you to isolate the effect of your released molecule from potential artifacts.

Step-by-Step Protocol: Control for Photolysis Artifacts

Objective: To determine if the light source, the caged compound (in its inactive state), or the photolysis byproducts cause biological effects in the absence of the released bioactive molecule.

Materials:

  • Your biological preparation (e.g., cells, tissue slice).

  • Experimental buffer/media.

  • Your caged compound.

  • A "caged control" compound: This is a crucial but often overlooked control. An ideal control is a molecule that uses the same caging group but is attached to an inert molecule (e.g., caged fluorescein or a caged version of an inactive enantiomer). If not commercially available, photolyzing the caged compound to completion before applying it to the preparation is an alternative.

  • Thiol scavenger (e.g., DTT).

  • Your photolysis light source (laser, LED, etc.).

Procedure:

  • Baseline Measurement: Record the baseline activity of your biological system (e.g., membrane potential, fluorescence signal, cell morphology) for a stable period.

  • Control 1: Light-Only Exposure:

    • Apply the experimental buffer without any caged compound.

    • Expose the preparation to the same light stimulus (wavelength, intensity, duration) that you use for uncaging.

    • Analysis: Any change observed is due to phototoxicity or a direct light-induced response.

  • Control 2: Unphotolyzed Caged Compound:

    • Apply your caged compound at the final experimental concentration.

    • Record the system's activity without any light stimulation for a prolonged period.

    • Analysis: Any change observed is due to the pharmacological activity of the caged compound itself[14].

  • Control 3: Photolysis Byproducts:

    • Apply the "caged control" or the pre-photolyzed solution to the preparation.

    • Expose it to the standard light stimulus.

    • Analysis: Any response is attributable to the photolysis byproducts or the light itself. By comparing with Control 1, you can isolate the effect of the byproducts.

  • (Optional) Control 4: Scavenger Rescue:

    • Repeat Control 3, but with a thiol scavenger (e.g., 2 mM DTT) included in the buffer.

    • Analysis: If the effect seen in Control 3 is diminished or abolished, it strongly implicates reactive byproducts like nitroso compounds.

By systematically performing these controls, you can confidently attribute the effects seen in your primary experiment to the specific action of your photoreleased molecule.

References
  • Flash photolysis of caged compounds - UT Dallas.
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. (2025). Royal Society of Chemistry.
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. RSC Publishing.
  • Tang, C. M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience.
  • López-Corrales, M., et al. (2025). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. MDPI.
  • Trigo, F. F., et al. (2009).
  • Klán, P., et al. (2013). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. (2025). Chemical Science (RSC Publishing).
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. (2025). ETH Zurich Research Collection.
  • Common classes of caging groups and their approxim
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. Various Sources.
  • Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2025).
  • Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. PMC.
  • Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. (2022). The Journal of Organic Chemistry.
  • Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. FSU Biology.
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Various Sources.
  • Cage Effect under Photolysis in Polymer M
  • Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab.
  • Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels. (2013). Cold Spring Harbor Protocols.
  • Drug-Induced Photosensitivity. (2025). Medscape.

Sources

Technical Support Center: Refining Purification Methods for Synthesized Nitrophenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthesized nitrophenyl ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chemical intermediates. Nitrophenyl ethanols are valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules, making their purity paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your purification workflows, enhance yield, and ensure the high purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of nitrophenyl ethanol derivatives.

Q1: What are the most common impurities I can expect in my crude nitrophenyl ethanol product?

A1: Impurities in crude nitrophenyl ethanol derivatives typically stem from the synthetic route employed. Common impurities may include unreacted starting materials (e.g., the corresponding nitrophenyl ketone), over-reduced byproducts where the nitro group is also reduced, and side-products from the reaction. For instance, in the reduction of a nitrophenyl ketone, incomplete reaction will leave starting material, while overly harsh conditions might reduce the nitro group to an amino group.

Q2: My crude product is a dark oil, making purification difficult. What could be the cause and how can I address it?

A2: The formation of a dark oil can be attributed to several factors, including the presence of polymeric side-products or colored impurities. "Oiling out" during recrystallization is a common issue when the solute comes out of the solution as a liquid instead of a solid.[5] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.[5] To address this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease saturation, and then allowing it to cool slowly.[5][6] If this fails, consider purification by column chromatography.

Q3: I'm observing poor separation between my desired product and an impurity on my TLC plate. What are my options?

A3: Poor separation on a TLC plate suggests that the polarity of your product and the impurity are very similar. To improve separation for column chromatography, you can experiment with different solvent systems. A common strategy is to use a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) and gradually increase the polarity.[1][7] If this doesn't provide adequate separation, you may need to consider a different stationary phase for your column or explore preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.

Q4: How do I choose the right purification technique for my nitrophenyl ethanol derivative?

A4: The choice of purification technique depends on the nature of your crude product and the desired level of purity.

  • Recrystallization is often the first choice for solid compounds that are relatively pure and have impurities with different solubility profiles.[8][9][10]

  • Column Chromatography is a versatile technique for separating mixtures with multiple components or when impurities have similar polarities to the product.[11][12]

  • Preparative HPLC is ideal for separating complex mixtures, isomers, or when very high purity is required.[13][14]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: No crystals form upon cooling.

  • Possible Cause: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not saturated upon cooling.[6][15] Another possibility is supersaturation, where the compound remains dissolved even below its saturation point.[6]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[16]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][15]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6][15]

    • Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can promote crystallization.[5]

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: This occurs when the solute separates from the solution as a liquid rather than a solid. It often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[5]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[5]

    • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (an "anti-solvent") in which it is less soluble, dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[5]

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry the crystals wash->dry end end dry->end Pure Product

Caption: A typical workflow for the purification of a solid compound via recrystallization.

Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis.[11]

Problem 1: Poor resolution or co-elution of compounds.

  • Possible Cause: The chosen mobile phase may not be optimal for separating the components of the mixture. Other factors can include issues with the stationary phase or the column packing.[17][18]

  • Solutions:

    • Optimize the Mobile Phase:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close polarities.[1]

      • Solvent Screening: Experiment with different solvent combinations. For example, replacing ethyl acetate with diethyl ether or dichloromethane can sometimes improve separation.

    • Check the Stationary Phase: Ensure you are using the correct stationary phase (e.g., silica gel or alumina) for your compound's properties.

    • Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the stationary phase is packed uniformly.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase may be too non-polar, causing your polar compound to remain strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. In some cases, adding a small amount of a more polar solvent like methanol may be necessary.

Data Presentation: Common Solvent Systems for Column Chromatography of Nitrophenyl Ethanol Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many nitrophenyl ethanol derivatives. The ratio is adjusted to achieve optimal separation.
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not elute with less polar systems.
Toluene / AcetoneMediumAn alternative to hexane/ethyl acetate that can sometimes offer different selectivity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations or when high purity is essential, preparative HPLC is the method of choice.

Problem 1: Low resolution between peaks.

  • Possible Cause: Several factors can contribute to low resolution in HPLC, including issues with the column, mobile phase, or the system itself.[17][18]

  • Solutions:

    • Column Issues:

      • Column Contamination: Sample matrix components can build up on the column over time. Perform a column cleaning procedure as recommended by the manufacturer.[17]

      • Column Degradation: Over time, the stationary phase can degrade. If cleaning does not restore performance, the column may need to be replaced.[18]

    • Mobile Phase Optimization:

      • pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

      • Solvent Composition: Fine-tuning the ratio of organic solvent to aqueous buffer is crucial for optimizing separation.

    • Method Development: For highly polar compounds that are poorly retained on standard reversed-phase columns, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[19]

Problem 2: Peak tailing.

  • Possible Cause: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase, or by system issues such as poor connections.[17]

  • Solutions:

    • Mobile Phase Additives: Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA) for acidic compounds or a competing base for basic compounds, can help to reduce tailing.

    • Check System Connections: Ensure all fittings and connections are properly made to avoid dead volume.[17]

Logical Relationship: Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_symptom Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions symptom Low Resolution / Peak Tailing cause1 Column Issues (Contamination, Degradation) symptom->cause1 cause2 Mobile Phase (Incorrect Composition, pH) symptom->cause2 cause3 System Issues (Leaks, Dead Volume) symptom->cause3 solution1 Clean/Replace Column cause1->solution1 solution2 Optimize Mobile Phase (Solvent Ratio, pH, Additives) cause2->solution2 solution3 Check Connections and System Integrity cause3->solution3

Caption: A troubleshooting flowchart for common HPLC separation problems.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • What are common causes of low resolution for a liquid chromatography (LC) column? - WKB244143 - Waters Knowledge Base. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Available at: [Link]

  • 1 3 Nitrophenyl Ethanol - JSFiddle. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Ethanol, 2-[(2-nitrophenyl)amino]- | SIELC Technologies. Available at: [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available at: [Link]

  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues - LCGC International. Available at: [Link]

  • Recrystallisation Help : r/Chempros - Reddit. Available at: [Link]

  • Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction - SIELC Technologies. Available at: [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]

  • Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available at: [Link]

  • Synthesis of 2-(o-nitrophenyl)-ethanol - PrepChem.com. Available at: [Link]

  • Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. Available at: https://www.reachdevices.
  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • US3833667A - Process for the preparation of 1,2-di-(o-or p-nitrophenyl)-ethanol - Google Patents.
  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. Available at: [Link]

  • 2-(2-Nitrophenyl)ethanol | C8H9NO3 | MD Topology | NMR | X-Ray. Available at: [Link]

  • US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents.
  • Summary of Crystallization Results | Download Table - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. Available at: [Link]

  • Purification, Preparative HPLC-MS - MicroCombiChem. Available at: [Link]

  • Recrystallization Lab Guide: Purification Techniques - Studylib. Available at: [Link]

  • Recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization from ethanol: Significance and symbolism. Available at: [Link]

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Available at: [Link]

  • Optimization of p-nitrophenyl ethanol ether synthesis - ResearchGate. Available at: [Link]

  • 1-(2-Nitrophenyl)ethanol - Chem-Impex. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Guide: 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol vs. Emerging Photocleavable Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Workhorse" of Surface Functionalization

In the landscape of photocleavable (PC) linkers, 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol (CAS: 138957-91-2) occupies a specific niche. While newer chemistries like coumarins and p-hydroxyphenacyls offer faster kinetics or red-shifted activation, this compound remains the standard for heterobifunctional surface conjugation .

Its structural dual-nature—an aminomethyl handle for stable amide coupling and a secondary benzylic alcohol (the "ethanol" moiety) for photocleavable attachment—makes it ideal for solid-phase synthesis, hydrogel patterning, and antibody-drug conjugate (ADC) research.

This guide objectively compares its performance against high-speed alternatives, supported by mechanistic insights and validated protocols.

Technical Deep Dive: Structure & Mechanism

The Molecule

Unlike simple o-nitrobenzyl (oNB) linkers, this derivative possesses an


-methyl group at the benzylic position.
  • Systematic Name: 1-(5-(Aminomethyl)-2-nitrophenyl)ethan-1-ol.[1]

  • Key Feature: The

    
    -methyl group converts the cleavage byproduct from a reactive nitrosoaldehyde (common in primary oNBs) to a less reactive nitroso-ketone . This reduces non-specific crosslinking after uncaging.
    
Mechanism of Action (Norrish Type II)

The cleavage follows the classical o-nitrobenzyl photochemistry but is influenced by the secondary alcohol. Upon UV irradiation (~365 nm), the nitro group abstracts the benzylic hydrogen, forming an aci-nitro intermediate.[2] Hydrolysis of this intermediate releases the payload and the nitroso-ketone byproduct.

G Ground Ground State (Nitro-benzyl) Excited Excited State (n -> π*) Ground->Excited hv (300-365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift (Fast) Cyclic Cyclic Hemiacetal Aci->Cyclic Cyclization Products Release: Free Payload + Nitroso-Ketone Cyclic->Products Collapse (Rate Limiting)

Figure 1: Photocleavage mechanism of


-methyl-o-nitrobenzyl derivatives. The formation of the nitroso-ketone byproduct is a key differentiator from primary benzyl linkers.

Comparative Analysis: Performance Metrics

The following table contrasts this compound against three major competitor classes.

Table 1: Comparative Performance of Photocleavable Linkers

Feature1-(5-(Aminomethyl)-... (Target)Coumarin Derivatives (e.g., DEACM)p-Hydroxyphenacyl (pHP) BODIPY / Cyanine
Activation Wavelength UV (300–365 nm) Blue/Cyan (400–450 nm)UV (280–350 nm)Visible/NIR (>500 nm)
Quantum Yield (

)
0.01 – 0.1 (Moderate)0.1 – 0.4 (High)0.2 – 0.4 (High)< 0.01 (Very Low)
Cleavage Kinetics Slow (

)
Fast (

)
Very Fast (

)
Slow
Byproduct Toxicity Low/Moderate (Nitroso-ketone)Low (Coumarin alcohol)Very Low (Phenylacetic acid)Low
Solubility Moderate (Amine aids aqueous sol.)Low (Hydrophobic)ModerateLow
Primary Application Surface conjugation, PEGylation, Solid-phase synthesisLive-cell uncaging, Fast biological eventsNeurotransmitter release, fast kineticsDeep tissue imaging/release
Critical Analysis
  • Why use the Target Linker? If your experiment involves conjugating a linker to a carboxylated surface (e.g., beads, chips) and releasing a payload later, the aminomethyl group is a built-in handle that competitors often lack (requiring custom synthesis).

  • When to switch? If you are performing live-cell imaging where UV toxicity is a concern, switch to Coumarin . If you need sub-second release (e.g., neurobiology), switch to pHP .

Experimental Protocols

Protocol A: Conjugation to Carboxylated Magnetic Beads

Objective: Attach the linker to a surface via the aminomethyl group.

  • Activation: Wash 10 mg Carboxyl-beads in MES buffer (pH 5.0). Add EDC (50 mM) and NHS (50 mM). Incubate 15 min at RT.

  • Conjugation: Wash beads with PBS (pH 7.4). Add This compound (2 mM in PBS/DMSO 9:1).

  • Incubation: Rotate for 2 hours at RT in the dark .

  • Functionalization: The beads now display the secondary alcohol. React this alcohol with a payload (e.g., using CDI or phosgene to form a carbonate, or an acid chloride to form an ester).

Protocol B: Photolysis Assay (Validation)

Objective: Quantify release efficiency.

  • Setup: Prepare a 50 µM solution of the linker-payload conjugate in PBS.

  • Irradiation: Use a 365 nm LED source (approx. 10 mW/cm²).

  • Sampling: Aliquot 20 µL every 30 seconds for 10 minutes.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Monitor the disappearance of the conjugate peak and appearance of the free payload peak.

  • Calculation: Plot

    
     vs. time to determine the rate constant 
    
    
    
    .

Workflow cluster_analysis Time-Point Analysis (HPLC) Start Start: Linker-Payload Conjugate Step1 Dissolve in PBS/DMSO Start->Step1 Step2 Irradiate @ 365nm (10 mW/cm²) Step1->Step2 T0 T=0 min Step2->T0 T1 T=1 min Step2->T1 T5 T=5 min Step2->T5 T10 T=10 min Step2->T10 Result Calculate K_obs & Yield T10->Result

Figure 2: Standard photolysis validation workflow for determining cleavage efficiency.

Decision Framework: Selecting the Right Linker

Use this logic flow to determine if this compound is the correct choice for your specific application.

DecisionTree Q1 Requirement: Surface/Polymer Attachment? Q2 Is UV (365nm) tolerated? Q1->Q2 Yes Res4 Consider: Standard o-Nitrobenzyl (Cheaper, if no amine needed) Q1->Res4 No (Solution phase only) Q3 Need sub-second kinetics? Q2->Q3 Yes Res2 Consider: Coumarin-Amine (Visible Light) Q2->Res2 No (Need Blue/Red light) Res1 USE: this compound (Built-in Amine Handle) Q3->Res1 No (Minutes is okay) Res3 Consider: p-Hydroxyphenacyl (Fastest Kinetics) Q3->Res3 Yes

Figure 3: Decision matrix for selecting photocleavable linkers based on experimental constraints.

References

  • Klan, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. [Link]

  • LifeTein. "Photocleavable Linker Applications and Mechanisms." LifeTein Technical Support. [Link]

Sources

A Researcher's Guide to Nitrobenzyl Derivatives: A Comparative Analysis of Cleavage Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of chemical biology, drug delivery, and materials science, the ability to initiate a reaction with spatiotemporal control is a powerful tool. Photolabile protecting groups (PPGs), often referred to as "caging" groups, offer this precision by enabling light-induced activation of molecules. Among the various classes of PPGs, ortho-nitrobenzyl (oNB) derivatives have established themselves as a versatile and widely utilized scaffold.[1][2] This guide provides an in-depth comparative analysis of the cleavage kinetics of nitrobenzyl derivatives, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to effectively harness these light-sensitive molecules.

The Mechanism of Photocleavage: A Light-Triggered Cascade

The photocleavage of o-nitrobenzyl derivatives proceeds through a well-studied intramolecular redox reaction upon irradiation with UV-A light (typically 300-365 nm).[3][4][5] The process is initiated by the photoexcitation of the nitro group to an excited triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of a biradical intermediate. This intermediate then rearranges to form an aci-nitro isomer, which is a key transient species in the cleavage pathway.[4] The aci-nitro intermediate subsequently cyclizes and rearranges to ultimately release the protected functional group and form a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[3][4]

Photocleavage Mechanism of 2-Nitrobenzyl Derivatives Start 2-Nitrobenzyl Derivative ExcitedState Excited Triplet State Start->ExcitedState hv (UV light) Biradical Biradical Intermediate ExcitedState->Biradical Intramolecular H-abstraction AciNitro aci-Nitro Isomer Biradical->AciNitro Rearrangement CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products Released Substrate + 2-Nitrosobyproduct CyclicIntermediate->Products Rearrangement

Caption: Generalized mechanism of photocleavage for 2-nitrobenzyl derivatives.

Factors Influencing Cleavage Kinetics: Tailoring the Release Rate

The efficiency and rate of photocleavage are not uniform across all nitrobenzyl derivatives. Several structural features significantly influence the kinetics of the photorelease.

Substituents on the Aromatic Ring: The electronic nature of substituents on the aromatic ring can modulate the cleavage kinetics. Electron-donating groups, such as methoxy groups, can increase the rate of cleavage.[6] The widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is an example of this, often exhibiting faster cleavage than the parent 2-nitrobenzyl group.[7] These substituents can influence the energy of the excited state and the stability of the intermediates in the cleavage pathway.

Substituents at the Benzylic Position: Substitution at the benzylic carbon (the α-carbon) can also have a pronounced effect on the cleavage rate. For instance, the introduction of a methyl group at the α-position has been shown to significantly accelerate the decomposition rate.[8][9]

The Nature of the Leaving Group: The properties of the protected molecule (the leaving group) can also impact the cleavage kinetics. Studies have shown a correlation between the acidity of the leaving group and the rate of photolysis, with more acidic leaving groups often leading to faster decomposition.[6][10][11]

Comparative Analysis of Cleavage Kinetics

The selection of an appropriate nitrobenzyl derivative is contingent on the specific requirements of the application, including the desired wavelength of activation and the required rate of release. The following table summarizes the cleavage kinetics of several common nitrobenzyl derivatives.

DerivativeLeaving GroupWavelength (nm)Quantum Yield (Φ)Rate Constant (k)Reference(s)
2-NitrobenzylTosylate365--[8][9]
1-(2-Nitrophenyl)ethylTosylate, Phosphate, Benzoate365->80% decomp. in 10 min[8][9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Various~350~0.05-[7]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)Hydroxyl3650.41-[2][3]
Benzoyl-NPPOCHydroxyl365-2x faster than NPPOC[3]
Thiophenyl-NPPOCHydroxyl365-12x faster than NPPOC[3]

Note: The rate of photocleavage is also dependent on experimental conditions such as solvent, pH, and light intensity.

Experimental Protocol: Measuring Photocleavage Kinetics by HPLC

To ensure the reproducibility and validity of research findings, a robust experimental protocol for measuring cleavage kinetics is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a photoreaction by separating and quantifying the starting material and the photoproducts over time.

Experimental Workflow for Measuring Photocleavage Kinetics cluster_prep Sample Preparation cluster_irrad Irradiation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sol Prepare stock solution of nitrobenzyl derivative Prep_Dil Dilute to working concentration in desired solvent Irrad_Sample Irradiate sample for defined time intervals Prep_Dil->Irrad_Sample Irrad_Setup Set up irradiation source (e.g., 365 nm lamp) HPLC_Inject Inject aliquots at each time point Irrad_Sample->HPLC_Inject Irrad_Quench Quench reaction (if necessary) HPLC_Run Run HPLC with appropriate method (isocratic or gradient) HPLC_Detect Detect compounds using UV-Vis detector at a suitable wavelength Data_Peak Integrate peak areas of starting material and product(s) HPLC_Detect->Data_Peak Data_Conc Generate concentration vs. time profiles Data_Peak->Data_Conc Data_Kinetics Calculate rate constant (k) and quantum yield (Φ) Data_Conc->Data_Kinetics

Caption: Workflow for determining photocleavage kinetics using HPLC.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the nitrobenzyl derivative in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Prepare a series of standards of the starting material and, if available, the expected photoproducts for calibration.

    • For the kinetic experiment, prepare a solution of the nitrobenzyl derivative at a concentration that gives a suitable absorbance at the irradiation wavelength (typically an absorbance of ~0.1 to minimize inner filter effects).

  • Irradiation Setup:

    • Use a stable light source with a well-defined wavelength and intensity (e.g., a collimated LED or a filtered mercury lamp).

    • The sample should be contained in a cuvette or other suitable vessel and maintained at a constant temperature.

    • The light intensity at the sample position should be measured using a calibrated photodiode or chemical actinometry.

  • Photocleavage Reaction and Sampling:

    • At time zero, begin irradiating the sample solution.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • If necessary, quench the photoreaction immediately after sampling (e.g., by placing the aliquot in the dark and on ice).

  • HPLC Analysis:

    • Inject the aliquots onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

    • Develop a separation method (isocratic or gradient) that provides good resolution between the starting material and the photoproducts.

    • Use a UV-Vis detector set to a wavelength where both the reactant and product(s) have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product(s) at each time point.

    • Using the calibration curves, convert the peak areas to concentrations.

    • Plot the concentration of the starting material as a function of time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • The quantum yield (Φ) can be calculated using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)

Applications and Considerations

The choice of a nitrobenzyl derivative with specific cleavage kinetics is crucial for the success of many applications. For example, in "caged" compound applications in neurobiology, rapid release of a neurotransmitter is often required to study fast synaptic events. In drug delivery, a slower, more controlled release may be desirable. The phototoxic potential of the nitroso byproduct should also be a consideration, especially in biological systems.[12]

Conclusion

Nitrobenzyl derivatives are a powerful and versatile class of photolabile protecting groups. A thorough understanding of their cleavage kinetics and the factors that influence them is paramount for their effective application. By carefully selecting the appropriate derivative and employing rigorous experimental protocols, researchers can harness the power of light to control chemical reactions with a high degree of precision, opening up new avenues for discovery in a wide range of scientific disciplines.

References

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
  • Kim, M. S., & Diamond, S. L. (2006).
  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers.
  • Thompson, M. G., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.
  • Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 114(1), 523-589*.
  • ResearchGate. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF.
  • Semantic Scholar. (2006).
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15885-15894*.
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(20), 5348-5357*.
  • Singh, A., & De, S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 20(10), 1233-1247*.
  • ChemRxiv. (n.d.). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions.
  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. American Chemical Society.
  • Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 1(1), 12-14*.
  • Kulkarni, R. U., et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 13(9), 2824-2829*.
  • Klingaman, T. C., et al. (2016). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
  • Bridgewater College Digital Commons. (2022).
  • HORIBA. (n.d.). Investigating photocleavage using time-resolved emission spectra.
  • ResearchGate. (n.d.). HPLC chromatogram for cleavage study using various basic conditions.
  • ResearchGate. (n.d.). HPLC chromatogram of cleavage experiment and HR-MS of cleavage product.

Sources

A Comparative Guide to Photolabile Linkers: Navigating the Landscape of Light-Induced Molecular Release

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development, proteomics, and advanced material science, the ability to precisely control the release of molecules is paramount. Photolabile linkers, molecular entities that cleave upon exposure to light, offer an unparalleled degree of spatiotemporal control, enabling researchers to dictate when and where a specific molecule is activated or released. This guide provides an in-depth, objective comparison of established and emerging photolabile linkers, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific application.

The Rationale Behind Photolabile Linker Selection: Beyond Simple Cleavage

The choice of a photolabile linker extends beyond a simple "on/off" switch. Critical performance parameters dictate a linker's suitability for a given application. A researcher must consider the wavelength of light required for cleavage, as shorter wavelengths (e.g., UV light) can be detrimental to biological samples. The quantum yield (Φ), a measure of the efficiency of the photocleavage reaction, determines the light dosage required for release. Furthermore, the stability of the linker in the absence of light and the nature of the byproducts generated upon cleavage are crucial considerations, particularly in sensitive biological systems.

This guide will navigate these complexities, offering a comparative analysis of well-established linker families, such as the venerable o-nitrobenzyl derivatives, and novel classes, including coumarins, BODIPY-based linkers, and thioacetal o-nitrobenzaldehyde (TNB) systems.

Established Workhorses: The o-Nitrobenzyl (ONB) Linker Family

The o-nitrobenzyl (ONB) moiety is arguably the most well-established and widely utilized photolabile linker.[1][2] Its popularity stems from a well-understood photochemical mechanism and the versatility to cage a wide array of functional groups.[3]

The photocleavage of ONB derivatives is typically initiated by UV light (around 340-365 nm) and proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[3] This intermediate subsequently rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct.[4]

Enhancing Performance through Substitution

The parent ONB linker can suffer from relatively slow cleavage kinetics.[1] To address this, various modifications to the aromatic ring and benzylic position have been developed. For instance, the introduction of electron-donating groups, such as methoxy groups in the "veratryl" derivatives, can red-shift the absorption maximum and increase the rate of cleavage.[1] Furthermore, substitution at the α-carbon of the benzylic position with a methyl group can enhance cleavage kinetics and lead to less reactive byproducts.[1][5]

The Rise of Visible-Light Sensitive Linkers: Coumarin Derivatives

A significant drawback of traditional ONB linkers is their reliance on potentially damaging UV light.[6] This has spurred the development of linkers that are sensitive to longer, more biocompatible wavelengths. Coumarin-based linkers have emerged as a prominent class in this regard, often cleaving upon exposure to visible light (400-450 nm).[6]

The photocleavage mechanism of coumarin linkers typically involves a heterolytic bond cleavage in the excited singlet state, forming a contact ion pair intermediate.[7] This allows for the release of the payload. The quantum efficiency of coumarin linkers can be quite high, with some derivatives boasting a quantum yield of around 0.25, enabling rapid release with low-power light sources.[6]

New Frontiers in Photolabile Linker Technology

The quest for photolabile linkers with improved properties continues to drive innovation. Two particularly promising new classes are BODIPY-based linkers and thioacetal o-nitrobenzaldehyde (TNB) linkers.

BODIPY-Based Linkers: Tunable and Biocompatible

Boron-dipyrromethene (BODIPY) dyes are well-known for their excellent photophysical properties, including high extinction coefficients and sharp absorption/emission peaks. Recently, they have been adapted for use as photolabile protecting groups, offering cleavage with visible and even near-infrared (NIR) light.[8][9][10] The general release mechanism for some BODIPY photocages involves a photochemical SN1 reaction.[8] The adaptability of the BODIPY scaffold allows for fine-tuning of its photophysical properties through chemical modifications, making it a promising platform for developing highly specific and efficient photolabile linkers.[8][11]

Thioacetal o-Nitrobenzaldehyde (TNB) Linkers: Dual-Release Capabilities

The novel thioacetal o-nitrobenzaldehyde (TNB) linker is a modification of the classic ONB structure where the benzylic carbon is attached to two sulfur atoms.[8][12] This modification results in a significant red-shift in absorbance to longer UV wavelengths.[8] A unique feature of some TNB linkers is their design as dual-arm photocages, allowing for the simultaneous release of two different molecules upon light exposure.[12][13] This opens up exciting possibilities for applications such as synchronous drug and reporter molecule release for theranostics.[12]

Quantitative Performance Comparison

The following table summarizes key performance parameters for representative examples of established and new photolabile linkers. It is important to note that these values can be influenced by experimental conditions such as solvent, pH, and the nature of the conjugated molecule.

Linker FamilySpecific ExampleTypical Activation Wavelength (nm)Quantum Yield (Φ)Key Characteristics & Byproducts
Established
o-Nitrobenzyl (ONB)Standard o-Nitrobenzyl340 - 3650.01 - 0.1Well-established chemistry; byproduct is a nitrosobenzaldehyde derivative.[1][3]
Veratryl-based (di-alkoxy ONB)~365Often higher than standard ONBIncreased cleavage rate compared to standard ONB.[1]
α-Methyl-ONB340 - 365Generally higher than standard ONBEnhanced cleavage kinetics and less reactive byproducts.[1][5]
Coumarin7-(diethylamino)coumarin-4-yl)methyl400 - 450~0.25Cleavage with less damaging visible light; often higher quantum yields than ONB.[6]
New & Emerging
BODIPYmeso-Methyl BODIPY>500Variable, can be highTunable absorption into the visible/NIR; biocompatible.[8][14][10]
Thioacetal o-Nitrobenzaldehyde (TNB)Dithioacetal of 6-nitroverataldehyde~346~0.2Red-shifted absorbance compared to ONB; potential for dual-release.[8][12][13]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments in evaluating photolabile linkers.

Protocol 1: Determination of Photocleavage Kinetics by UV-Vis Spectroscopy

This protocol describes how to monitor the photocleavage of a linker by observing the changes in its UV-Vis absorption spectrum over time.

Materials:

  • Photolabile linker-conjugate stock solution (in a suitable solvent, e.g., acetonitrile, methanol, or buffer)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

  • Calibrated light source with a specific wavelength output (e.g., 365 nm LED)

  • Stir plate and stir bar

Procedure:

  • Prepare a dilute solution of the photolabile linker-conjugate in a UV-transparent cuvette to an absorbance of ~1 at the irradiation wavelength.

  • Record the initial absorption spectrum (T=0) of the solution.

  • Place the cuvette in front of the calibrated light source. Ensure the distance and lamp intensity are kept constant for all experiments.

  • Irradiate the sample for a defined period (e.g., 30 seconds).

  • After irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat steps 4 and 5 for a series of time points until no further significant changes in the spectrum are observed.

  • Analyze the data by plotting the absorbance at a specific wavelength (corresponding to the starting material or a product) against time to determine the cleavage kinetics.

Protocol 2: Quantitative Analysis of Cleavage Products by HPLC

This protocol provides a method for separating and quantifying the starting material and cleavage products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Irradiated and non-irradiated samples from Protocol 1

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector

  • Appropriate mobile phases (e.g., acetonitrile and water with 0.1% TFA)

  • Standards of the starting material and expected cleavage products (if available)

Procedure:

  • Develop an HPLC method that provides good separation of the starting linker-conjugate and its photoproducts.

  • Inject a known volume of the non-irradiated sample (T=0) to determine the initial peak area of the starting material.

  • Inject the same volume of the irradiated samples from different time points.

  • Monitor the elution profile using the UV detector at a wavelength where all components absorb.

  • Quantify the disappearance of the starting material and the appearance of the product peaks by integrating the respective peak areas.

  • Calculate the percentage of cleavage at each time point by comparing the peak area of the starting material to the initial peak area.

Protocol 3: Assessment of Linker Stability

This protocol outlines a method to evaluate the stability of the photolabile linker under relevant experimental conditions in the absence of light.

Materials:

  • Photolabile linker-conjugate solution

  • Incubation chamber (e.g., incubator, water bath) set to the desired temperature

  • HPLC system (as in Protocol 2)

Procedure:

  • Prepare several aliquots of the photolabile linker-conjugate solution in the desired buffer or medium.

  • Keep one aliquot as the T=0 control.

  • Incubate the other aliquots in the dark at the desired temperature for various time points (e.g., 1, 6, 24, 48 hours).

  • At each time point, analyze the sample by HPLC as described in Protocol 2.

  • Compare the peak area of the starting material at each time point to the T=0 control to determine the percentage of degradation. A stable linker should show minimal degradation over time.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the photocleavage mechanisms of the major linker families and the general experimental workflow for their evaluation.

G cluster_ONB o-Nitrobenzyl (ONB) Cleavage cluster_Coumarin Coumarin Cleavage ONB_Start o-Nitrobenzyl Linker (Caged Molecule) ONB_Excited Excited State ONB_Start->ONB_Excited hν (UV) ONB_Intermediate aci-Nitro Intermediate ONB_Excited->ONB_Intermediate Intramolecular H-abstraction ONB_Products Released Molecule + Nitrosobenzaldehyde ONB_Intermediate->ONB_Products Rearrangement Coumarin_Start Coumarin Linker (Caged Molecule) Coumarin_Excited Excited Singlet State Coumarin_Start->Coumarin_Excited hν (Visible) Coumarin_Intermediate Contact Ion Pair Coumarin_Excited->Coumarin_Intermediate Heterolytic Cleavage Coumarin_Products Released Molecule + Coumarin byproduct Coumarin_Intermediate->Coumarin_Products Solvent Trapping

Caption: Photocleavage mechanisms of ONB and Coumarin linkers.

G Start Prepare Linker-Conjugate Solution Irradiate Irradiate with Light Source Start->Irradiate Stability Incubate in Dark (Stability Test) Start->Stability Analyze Analyze Samples Irradiate->Analyze UV_Vis UV-Vis Spectroscopy (Kinetics) Analyze->UV_Vis HPLC HPLC (Quantification) Analyze->HPLC Data Compare Performance Metrics: - Cleavage Rate - Quantum Yield - Stability UV_Vis->Data HPLC->Data Stability->HPLC

Caption: General workflow for evaluating photolabile linker performance.

Conclusion and Future Outlook

The field of photolabile linkers is continuously evolving, driven by the demand for greater control and biocompatibility in a wide range of scientific disciplines. While established linkers like the o-nitrobenzyl family remain valuable tools, newer classes such as coumarin and BODIPY derivatives are pushing the boundaries of what is possible, enabling applications that were previously challenging due to the limitations of UV light.

The selection of the most appropriate photolabile linker is a critical decision that requires a thorough understanding of the key performance parameters and the specific demands of the application. By providing a comprehensive overview, comparative data, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to make informed decisions and harness the full potential of light-induced molecular release. As research progresses, we can anticipate the development of even more sophisticated photolabile linkers with enhanced features such as two-photon absorption capabilities, further red-shifted activation wavelengths, and even more precise control over release kinetics, opening up new avenues for scientific discovery and therapeutic innovation.

References

  • Holmes, C. P. Model Studies for New O-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. J. Org. Chem.1997 , 62 (8), 2370–2380. [Link]

  • Kloxin, C. J. et al. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. J. Am. Chem. Soc.2010 , 132 (48), 17268–17275. [Link]

  • Soper, S. A. et al. Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. MRS Online Proceedings Library2016 , 1886, mrss16-2188667. [Link]

  • Holmes, C. P.; Jones, D. G. Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. J. Org. Chem.1995 , 60 (8), 2318–2319. [Link]

  • Szymanski, W. et al. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. J. Am. Chem. Soc.2021 , 143 (38), 15694–15703. [Link]

  • Nielsen, T. E. et al. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chem. Commun.2005 , (22), 2829-2831. [Link]

  • Mikkelsen, R. J. T. et al. Photolabile Linkers for Solid-Phase Synthesis. ACS Comb. Sci.2018 , 20 (7), 377-399. [Link]

  • Wang, B. et al. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals2022 , 15 (6), 655. [Link]

  • Nielsen, T. E.; Petersen, T. E. Photolabile Linkers for Solid-Phase Synthesis. ACS Comb. Sci.2018 , 20 (7), 377-399. [Link]

  • Zhang, D. et al. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomater.2020 , 115, 75-91. [Link]

  • Characteristic mechanisms of linker photolysis. A) ortho‐nitrobenzene... - ResearchGate. [Link]

  • Preparation of photolabile nanoparticles by coumarin-based crosslinker for drug delivery under light irradiation | Request PDF. [Link]

  • Wang, B. et al. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals2022 , 15(6), 655. [Link]

  • Huang, J. et al. Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release. J. Mater. Chem.2012 , 22, 18275-18282. [Link]

  • Seeberger, P. H. et al. Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. J. Am. Chem. Soc.2019 , 141 (21), 8569–8577. [Link]

  • Balasubramanian, S. et al. Studies on the Chemical Stability and Functional Group Compatibility of the Benzoin Photolabile Safety-Catch Linker Using an Analytical Construct. J. Comb. Chem.2002 , 4 (1), 48–55. [Link]

  • Lee, S. S. et al. A Thioacetal Photocage Designed for Dual Release: Application in the Quantitation of Therapeutic Release via Synchronous Reporter Decaging. ChemBioChem2017 , 18 (2), 190-197. [Link]

  • Li, Y. et al. Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis. Chemistry – An Asian Journal2023 , 18 (18), e202300643. [Link]

  • Studies on the chemical stability and functional group compatibility of the benzoin photolabile safety-catch linker using an analytical construct. - Cancer Research UK Cambridge Institute. [Link]

  • Photolabile protecting group - Wikipedia. [Link]

  • Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications - ResearchGate. [Link]

  • Ito, K. et al. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv.2023 . [Link]

  • Photocleavable coumarin crosslinkers based polystyrene microgels: Phototriggered swelling and release | Request PDF. [Link]

  • Winter, A. H. et al. Family of BODIPY Photocages Cleaved by Single Photons of Visible/Near-Infrared Light. J. Am. Chem. Soc.2018 , 140 (21), 6561–6568. [Link]

  • Vicente, M. G. H. et al. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Bioconjug. Chem.2016 , 27 (3), 730-741. [Link]

  • Tønnesen, H. H. Formulation and stability testing of photolabile drugs. Int. J. Pharm.2001 , 225 (1-2), 1-14. [Link]

  • Albericio, F. et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide ... - PMC. Molecules2021 , 26(11), 3326. [Link]

  • Demchenko, A. V. et al. Photo-labile BODIPY protecting groups for glycan synthesis. Chem. Commun.2022 , 58, 10331-10334. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • HPLC chromatogram of cleavage experiment and HR-MS of cleavage product. (Color figure available online). - ResearchGate. [Link]

  • Advances in BODIPY photocleavable protecting groups | Request PDF. [Link]

  • Griesbeck, A. G. et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochem. Photobiol. Sci.2018 , 17, 733-740. [Link]

  • Winter, A. H. et al. BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. J. Am. Chem. Soc.2015 , 137 (11), 3869–3877. [Link]

  • Gab-Allah, M. A. et al. Synthetic Approaches Toward Phosphorus-Containing BODIPY and Squaraine Dyes: Enhancing Versatility of Small-Molecule Fluorophores. Molecules2023 , 28 (14), 5364. [Link]

  • Giese, B. et al. A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Org. Lett.2000 , 2 (14), 2143–2145. [Link]

  • Ofek, T. et al. Photo Cleavable Thioacetal Block Copolymers for Controlled Release. ChemRxiv.2021 . [Link]

  • Nguyen, T. H. et al. Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic. J. Med. Chem.2025 . [Link]

  • Lee, S. S. et al. A Thioacetal Photocage Designed for Dual Release: Application in the Quantitation of Therapeutic Release by Synchronous Reporter Decaging. Chembiochem2017 , 18 (2), 190-197. [Link]

  • Abramchuk, D. S. et al. BODIPY: synthesis, modification, and applications in sensing and biomedicine. Russian Chemical Reviews2024 , 93 (10), RCR5136. [Link]

  • Griesbeck, A. G. et al. A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy - ResearchGate. [Link]

  • Frontera, A. et al. Synthesis and Investigation of Linker-Free BODIPY−Gly Conjugates Substituted at the Boron Atom. J. Org. Chem.2019 , 84 (17), 11036-11045. [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02198F. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. [Link]

  • A504 Relative Quantum Yield Measurement of a Sample in Solution - Shimadzu. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work and our personal safety are paramount. When handling novel or specialized reagents like 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol, a robust and well-understood safety protocol is not just a regulatory requirement; it is the foundation of sound science. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical's known and inferred properties. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring both the safety of your team and the success of your research.

Hazard Identification and Risk Assessment: What We Know and What We Infer

The compound this compound is classified with the following known hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications are our starting point, mandating stringent eye and skin protection. However, a full Safety Data Sheet (SDS) is not widely available, which requires us to engage in a deeper analysis of the molecule's structure to anticipate further potential hazards. A prudent approach treats a compound with unknown toxicity as hazardous until proven otherwise[1].

Structural Analysis of Potential Hazards:

  • Nitrophenyl Group: Aromatic nitro compounds are a well-known class of chemicals that require careful handling. They are often toxic and can be absorbed through the skin. The nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic attack and potentially interfering with biological processes. Some nitrophenols are classified as hazardous waste due to their toxicity and environmental impact[2][3]. Therefore, we must assume the potential for systemic toxicity upon exposure.

  • Aminomethyl Group: This functional group introduces a basic site to the molecule, which could have implications for chemical compatibility.

  • Ethanol Side Chain: This group suggests the compound is a solid at room temperature, which is confirmed by supplier information. This physical state means that the primary exposure risk during handling of the neat compound is through the inhalation of fine dust or direct skin/eye contact with the powder.

Given this analysis, our operational plan will be built on the principles of controlling exposure to a substance that is a known irritant and a potentially toxic compound.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task. Below is a summary of required PPE, followed by a detailed explanation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile Gloves (single pair)Lab CoatNot generally required
Weighing/Handling Solids Chemical Splash GogglesNitrile Gloves (double-gloved)Lab CoatRecommended (N95 or higher)
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloved)Lab CoatRequired if not in a fume hood
Large Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron over Lab CoatRequired (Elastomeric half-mask with organic vapor/particulate cartridges)
Detailed PPE Protocol
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for any task, including simply transporting the container[1].

    • Required for Handling : Due to the "serious eye irritation" (H319) classification, chemical splash goggles are mandatory when handling the solid compound or its solutions[4]. They provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses[5].

    • Recommended for Solutions : When preparing solutions or performing transfers where splashing is possible, a face shield should be worn in addition to chemical splash goggles to protect the entire face[1].

  • Skin and Body Protection :

    • Gloves : Given the H315 "causes skin irritation" warning, chemical-resistant gloves are essential.

      • Material : Nitrile gloves provide good protection against incidental contact with a wide range of chemicals and are a suitable choice[6].

      • Practice : Always inspect gloves for tears or holes before use. For any task involving direct handling of the compound, double-gloving is recommended to provide an extra layer of protection. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair. Never wear gloves outside the laboratory to avoid cross-contamination[5][7].

    • Lab Coat : A fully buttoned, flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing[4].

  • Respiratory Protection :

    • The primary risk from the solid form is the inhalation of fine particulates. All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize this risk[6].

    • If a fume hood is not available for a specific short-duration task, a NIOSH-approved respirator (e.g., an N95 dust mask or an elastomeric half-mask respirator with P100 particulate filters) is required[4].

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for safety and reproducibility.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) prep_area->don_ppe gather_materials Gather Materials (Spatula, Weigh Paper, Waste Containers) don_ppe->gather_materials weigh Weigh Compound (Minimize Dust Generation) gather_materials->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent (If applicable) transfer->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_solid Dispose of Solid Waste (Contaminated PPE, Weigh Paper) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Unused Solution) decontaminate->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow from preparation to disposal.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood[6].

    • Ensure an eyewash station and safety shower are accessible[8].

    • Don the required PPE: chemical splash goggles, double nitrile gloves, and a lab coat.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

    • Prepare three labeled waste containers: one for solid waste (gloves, weigh paper), one for liquid waste, and one for contaminated glassware.

  • Handling the Solid :

    • Carefully open the container. Avoid creating puffs of air that could aerosolize the fine powder.

    • Use a clean spatula to transfer the desired amount of the solid onto a creased piece of weigh paper on an analytical balance inside the fume hood.

    • Once weighed, gently tap the weigh paper to transfer the solid into the receiving vessel.

    • The used weigh paper and any contaminated spatula wipes should be immediately placed in the designated solid waste container.

  • Cleanup and Decontamination :

    • Wipe down the spatula, the balance, and the surrounding work surface with a damp cloth (e.g., with 70% ethanol, if compatible) to remove any residual powder. Dispose of the wipe in the solid waste container.

    • All used glassware should be rinsed with a suitable solvent, and the rinsate collected in the hazardous liquid waste container before proceeding to normal washing.

Emergency Procedures
  • Spill :

    • Small Spill (in fume hood) : Use an absorbent pad or appropriate spill kit material to collect the powder. Wipe the area clean. Place all contaminated materials in the solid hazardous waste container.

    • Large Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and your lab supervisor. Prevent others from entering the area. If safe to do so, cover the spill with an absorbent material to prevent further aerosolization. Follow your institution's emergency procedures for a chemical spill[1].

  • Personnel Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[1].

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][9].

    • Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention[1].

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[2][6]. Nitrophenyl compounds are generally considered hazardous waste.

  • Solid Waste : All contaminated disposable items (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste : Unused solutions and solvent rinsates must be collected in a compatible, sealed, and clearly labeled container for hazardous liquid waste.

  • Collection : Follow your institution's guidelines for the collection and disposal of hazardous chemical waste, which typically involves a licensed professional waste disposal service[2][10].

By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of safety and excellence within your laboratory.

References

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • USA Lab. OSHA Standards to Know Before Starting Your Lab. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 2-NITROPHENOL 4-NITROPHENOL. [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • DC Fine Chemicals. Chemical Reagents: The key to accurate and safe experiments in the laboratory. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
Reactant of Route 2
1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.